4-n-Propylimidazol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSJFXKHFLNPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-n-Propylimidazole from Imidazole
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 4-n-propylimidazole from readily available imidazole. The synthesis proceeds via a two-step sequence involving the regioselective bromination of imidazole to yield 4-bromoimidazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with n-propylboronic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms.
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The targeted synthesis of specifically substituted imidazoles, such as 4-n-propylimidazole, is of significant interest for the development of novel therapeutic agents and functional materials. Direct C-H functionalization of the imidazole ring, particularly at the C4 position, is challenging due to the inherent reactivity patterns of the heterocycle, where the C2 and C5 positions are more susceptible to electrophilic substitution. This guide details a reliable multi-step synthetic strategy that circumvents these challenges by employing a halogenated imidazole intermediate.
Overall Synthetic Strategy
The synthesis of 4-n-propylimidazole is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 4-bromoimidazole. The subsequent step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the n-propyl group at the C4 position.
Figure 1: Overall synthetic workflow for the preparation of 4-n-propylimidazole.
Experimental Protocols
A reliable method for the synthesis of 4-bromoimidazole involves the selective debromination of 2,4,5-tribromoimidazole.[1] This method is advantageous due to its high yield and regioselectivity.
Experimental Protocol:
-
To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).
-
Heat the reaction mixture to 110 °C and stir vigorously for 6 hours.
-
After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-bromo-1H-imidazole.
| Parameter | Value | Reference |
| Starting Material | 2,4,5-Tribromoimidazole | [1] |
| Reagents | Sodium sulfite, Water | [1] |
| Solvent | Water, Ethyl acetate | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 89% | [1] |
Table 1: Summary of reaction parameters for the synthesis of 4-bromoimidazole.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this step, 4-bromoimidazole is coupled with n-propylboronic acid in the presence of a palladium catalyst and a base. While a specific protocol for this exact reaction is not extensively documented, the following procedure is adapted from general methods for the Suzuki-Miyaura coupling of haloimidazoles.
3.2.1. Preparation of n-Propylboronic Acid
n-Propylboronic acid can be prepared from n-propylmagnesium bromide and a borate ester.
Experimental Protocol for n-Propylmagnesium Bromide:
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Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
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Add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of n-propylmagnesium bromide is used directly in the next step.
Experimental Protocol for n-Propylboronic Acid:
-
Cool a solution of trimethyl borate or triisopropyl borate (1.1 eq) in anhydrous THF to -78 °C under an inert atmosphere.
-
Slowly add the freshly prepared n-propylmagnesium bromide solution to the borate solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield n-propylboronic acid, which can be purified by recrystallization.
3.2.2. Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine 4-bromoimidazole (1.0 eq), n-propylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or DMF/water in a 3:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-n-propylimidazole.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF/H₂O |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60 - 85% (estimated) |
Table 2: General parameters for the Suzuki-Miyaura coupling of 4-bromoimidazole.
Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of 4-n-propylimidazole from imidazole can be effectively achieved through a two-step sequence involving the preparation of 4-bromoimidazole followed by a Suzuki-Miyaura cross-coupling reaction. This guide provides detailed experimental protocols and a summary of reaction conditions to facilitate the successful synthesis of this target molecule. The described methodology is robust and amenable to scale-up, making it a valuable tool for researchers in medicinal chemistry and related fields. Further optimization of the Suzuki-Miyaura coupling conditions for this specific substrate combination may lead to improved yields and reaction times.
References
The Synthesis of 4-n-propylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms and pathways for 4-n-propylimidazole, a heterocyclic compound of interest in various research and development applications. The following sections detail the core synthetic strategies, providing experimental protocols and quantitative data to facilitate its laboratory preparation.
Core Synthesis Pathways
The synthesis of 4-n-propylimidazole can be approached through several established methods for imidazole ring formation. The two most prominent and versatile pathways are the Debus-Radziszewski synthesis and the condensation of an α-haloketone with an amidine.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a powerful one-pot, multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] To yield 4-n-propylimidazole, glyoxal (the 1,2-dicarbonyl component), propionaldehyde (to introduce the n-propyl group at the 4-position), and a source of ammonia are required.
The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (propionaldehyde) to form the imidazole ring.[1]
A plausible experimental protocol, adapted from general procedures for the Debus-Radziszewski reaction, is as follows:
| Reagent/Parameter | Quantity/Value |
| Glyoxal (40% in water) | 1.0 equivalent |
| Propionaldehyde | 1.0 equivalent |
| Ammonium Acetate | 2.0-3.0 equivalents |
| Solvent | Glacial Acetic Acid |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 40-60% |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add glacial acetic acid, ammonium acetate, and propionaldehyde.
-
Stir the mixture at room temperature until the ammonium acetate is fully dissolved.
-
Add the 40% aqueous solution of glyoxal to the reaction mixture.
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Heat the reaction mixture to 100-120 °C and maintain it under reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
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Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis from α-Haloketones and Amidines
A highly efficient and common method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine. To prepare 4-n-propylimidazole, 1-halo-2-pentanone (e.g., 1-bromo-2-pentanone) would be reacted with formamidine. This method generally provides good yields and high purity of the final product.
The mechanism involves the initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the aromatic imidazole ring.
The following protocol is based on optimized procedures for similar 2,4-disubstituted imidazoles:
| Reagent/Parameter | Quantity/Value |
| 1-Bromo-2-pentanone | 1.0 equivalent |
| Formamidine Acetate | 1.2 equivalents |
| Base | Potassium Bicarbonate |
| Solvent | Aqueous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-90% |
Procedure:
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In a round-bottom flask, dissolve formamidine acetate and potassium bicarbonate in a mixture of water and tetrahydrofuran.
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Heat the mixture to reflux with vigorous stirring.
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In a separate flask, dissolve 1-bromo-2-pentanone in tetrahydrofuran.
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Add the solution of 1-bromo-2-pentanone dropwise to the refluxing formamidine solution.
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Continue to reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the tetrahydrofuran under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-n-propylimidazole by column chromatography or distillation.
Quantitative Data Summary
| Synthesis Pathway | Key Reactants | Typical Solvents | Typical Catalysts/Bases | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Debus-Radziszewski | Glyoxal, Propionaldehyde, Ammonium Acetate | Glacial Acetic Acid | - | 100-120 | 2-4 | 40-60 |
| α-Haloketone Condensation | 1-Bromo-2-pentanone, Formamidine Acetate | Aqueous THF | Potassium Bicarbonate | ~66 (Reflux) | 4-6 | 70-90 |
Conclusion
The synthesis of 4-n-propylimidazole can be effectively achieved through established synthetic routes for the imidazole core. The Debus-Radziszewski reaction offers a straightforward multi-component approach, while the condensation of an α-haloketone with formamidine provides a high-yield alternative. The choice of pathway may depend on the availability of starting materials, desired yield, and scalability of the process. The provided experimental protocols and diagrams serve as a foundational guide for the successful synthesis of 4-n-propylimidazole in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired purity and yield for specific applications.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-n-propylimidazole
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 4-n-propylimidazole. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the analytical techniques for the identification and characterization of this heterocyclic compound. This document outlines the expected spectroscopic data, detailed experimental protocols, and visual workflows for each analytical technique.
It is important to note that 4-n-propylimidazole can exist in tautomeric forms (4-n-propylimidazole and 5-n-propylimidazole). This equilibrium should be considered when interpreting spectroscopic data, particularly in NMR spectroscopy, where the rate of exchange can influence the observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-n-propylimidazole by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Due to the limited availability of specific experimental data for 4-n-propylimidazole, the following tables present predicted chemical shifts and data from analogous compounds. These values serve as a reference for the expected spectral features.
Table 1: Predicted ¹H NMR (Proton NMR) Data for 4-n-propylimidazole
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (imidazole ring) | ~7.5 - 7.7 | Singlet | - |
| H-5 (imidazole ring) | ~6.8 - 7.0 | Singlet | - |
| -CH₂- (propyl chain, α to ring) | ~2.5 - 2.7 | Triplet | ~7-8 |
| -CH₂- (propyl chain, β to ring) | ~1.6 - 1.8 | Sextet | ~7-8 |
| -CH₃ (propyl chain, γ to ring) | ~0.9 - 1.0 | Triplet | ~7-8 |
| N-H (imidazole ring) | Broad singlet, variable | - | - |
Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR (Carbon NMR) Data for 4-n-propylimidazole
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (imidazole ring) | ~135 - 137 |
| C-4 (imidazole ring) | ~128 - 130 |
| C-5 (imidazole ring) | ~115 - 117 |
| -CH₂- (propyl chain, α to ring) | ~28 - 30 |
| -CH₂- (propyl chain, β to ring) | ~22 - 24 |
| -CH₃ (propyl chain, γ to ring) | ~13 - 15 |
A detailed methodology for acquiring NMR spectra of imidazole derivatives is provided below.
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Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-n-propylimidazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Parameters:
-
Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a typical spectral width would be 0-12 ppm.
-
For ¹³C NMR, a typical spectral width would be 0-160 ppm.
-
The number of scans will depend on the sample concentration, with more scans required for dilute samples to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard.
-
Integration of the proton signals can be used to determine the relative number of protons.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
The following table lists the characteristic IR absorption bands expected for 4-n-propylimidazole based on the functional groups present.
Table 3: Predicted FT-IR Data for 4-n-propylimidazole
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (imidazole ring) | Stretching | 3100 - 3300 (broad) | Medium |
| C-H (aromatic, imidazole ring) | Stretching | 3000 - 3100 | Medium |
| C-H (aliphatic, propyl chain) | Stretching | 2850 - 2960 | Strong |
| C=N (imidazole ring) | Stretching | 1580 - 1650 | Medium |
| C=C (imidazole ring) | Stretching | 1450 - 1550 | Medium |
| C-N (imidazole ring) | Stretching | 1250 - 1350 | Medium |
| C-H (aliphatic) | Bending | 1370 - 1470 | Medium |
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Sample Preparation:
-
For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires placing a small drop of the liquid sample directly on the ATR crystal.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
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Caption: Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of 4-n-propylimidazole and to gain structural information from its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for 4-n-propylimidazole
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | 110.08 | Molecular Ion |
| [M-H]⁺ | 109.07 | Loss of a hydrogen radical |
| [M-C₂H₅]⁺ | 81.04 | Loss of an ethyl radical (β-cleavage) |
| [M-C₃H₇]⁺ | 67.04 | Loss of a propyl radical |
Note: The fragmentation pattern can vary depending on the ionization technique used.
-
Sample Introduction and Ionization:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition.
-
Caption: Workflow for Mass Spectrometric Analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For aromatic systems like imidazole, this can be a useful characterization technique.
Table 5: Predicted UV-Vis Absorption Data for 4-n-propylimidazole
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol/Methanol | ~210 - 220 | ~4000 - 6000 |
Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity.
-
Sample Preparation:
-
Prepare a dilute solution of 4-n-propylimidazole in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Signaling Pathways
Currently, there is no specific information available in the scientific literature describing signaling pathways that directly involve 4-n-propylimidazole. Imidazole-containing compounds are prevalent in biological systems (e.g., the amino acid histidine) and in many pharmaceuticals, where the imidazole moiety can act as a ligand for metal ions in enzymes or as a proton donor/acceptor. However, the specific biological activity and associated signaling pathways of 4-n-propylimidazole have not been elucidated.
This guide provides a foundational understanding of the spectroscopic characterization of 4-n-propylimidazole. The presented data, being largely predictive and based on analogous structures, should be confirmed by experimental analysis for definitive characterization. The detailed protocols and workflows offer a practical framework for researchers to conduct these analyses.
Navigating the Molecular Landscape: A Comprehensive ¹H and ¹³C NMR Analysis of 4-n-propylimidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This whitepaper provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-n-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this guide utilizes high-quality predicted NMR data to serve as a foundational reference. It includes a thorough breakdown of proton and carbon chemical shifts, multiplicities, and coupling constants. Furthermore, this document outlines standardized experimental protocols for the acquisition of NMR data for small molecules, ensuring reproducibility and accuracy in research settings. Visual aids in the form of Graphviz diagrams are provided to illustrate the molecular structure and a typical NMR experimental workflow, enhancing the practical utility of this guide for professionals in drug development and chemical research.
Introduction
4-n-propylimidazole is a derivative of imidazole, a five-membered heterocyclic aromatic compound. The introduction of an n-propyl group at the 4-position of the imidazole ring influences its electronic environment and steric properties, making it a valuable building block in the synthesis of various bioactive molecules and functional materials. Understanding the precise molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution.
This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral features of 4-n-propylimidazole. The data herein is based on validated prediction models to provide a reliable reference for researchers.
Predicted NMR Data of 4-n-propylimidazole
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-n-propylimidazole. These predictions were generated using advanced algorithms that account for the subtle electronic and steric effects within the molecule. The data is presented for a standard deuterated solvent, typically chloroform-d (CDCl₃), which is widely used for small molecule NMR analysis.
¹H NMR Data
The proton NMR spectrum of 4-n-propylimidazole is characterized by signals from the aromatic imidazole ring and the aliphatic n-propyl chain.
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.58 | Singlet | - | 1H |
| H-5 | 6.85 | Singlet | - | 1H |
| -CH₂- (α) | 2.52 | Triplet | 7.6 | 2H |
| -CH₂- (β) | 1.65 | Sextet | 7.5 | 2H |
| -CH₃ (γ) | 0.94 | Triplet | 7.4 | 3H |
Table 1: Predicted ¹H NMR data for 4-n-propylimidazole.
¹³C NMR Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon (C) | Chemical Shift (δ, ppm) |
| C-2 | 134.8 |
| C-4 | 141.5 |
| C-5 | 117.2 |
| -CH₂- (α) | 29.5 |
| -CH₂- (β) | 23.1 |
| -CH₃ (γ) | 13.8 |
Table 2: Predicted ¹³C NMR data for 4-n-propylimidazole.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR spectra for 4-n-propylimidazole or similar small molecules, the following detailed experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of 4-n-propylimidazole is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆, Methanol-d₄, or Acetone-d₆ can be used depending on the solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be around 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Many deuterated solvents are commercially available with TMS already added.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more for dilute samples).
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or to the residual solvent peak.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all peaks.
Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and a standard NMR workflow.
Caption: Molecular graph of 4-n-propylimidazole.
Caption: A typical experimental workflow for NMR spectroscopy.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 4-n-propylimidazole, supported by detailed, reproducible experimental protocols. The tabulated predicted data serves as a valuable reference for compound identification and quality control. The inclusion of visual diagrams for the molecular structure and experimental workflow aims to facilitate a more intuitive grasp of the concepts for researchers and professionals in the field of drug development and chemical sciences. As with any predictive data, it is recommended to confirm these findings with experimental data when possible.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-n-Propylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation of 4-n-propylimidazole under electron ionization (EI) conditions. Due to the limited availability of a published mass spectrum for 4-n-propylimidazole, this guide leverages fragmentation data from its close homologues, 1-ethylimidazole and 1-butylimidazole, as well as the foundational fragmentation patterns of the imidazole ring to predict its mass spectral behavior. This document is intended to serve as a valuable resource for the identification and structural elucidation of substituted imidazoles in various research and development settings.
Introduction to Electron Ionization Mass Spectrometry of Alkylimidazoles
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] For N-alkylated imidazoles, the resulting mass spectra typically exhibit a discernible molecular ion peak, which is crucial for determining the molecular weight of the compound.[2] The fragmentation patterns are influenced by the stability of the imidazole ring and the nature of the alkyl substituent.
The fragmentation of substituted imidazoles generally follows well-defined pathways, with skeletal rearrangements being relatively uncommon.[2] This predictability makes mass spectrometry a powerful tool for the structural elucidation of this class of compounds.[2] The primary fragmentation events for N-alkylimidazoles involve cleavage of the alkyl chain and fragmentation of the imidazole ring itself.
Predicted Mass Spectrum and Fragmentation of 4-n-Propylimidazole
Based on the analysis of the mass spectra of 1-ethylimidazole and 1-butylimidazole obtained from the NIST Mass Spectrometry Data Center, a predicted fragmentation pattern for 4-n-propylimidazole (Molecular Weight: 110.16 g/mol ) is presented below. The discussion outlines the probable fragmentation pathways leading to the major ions observed.
Data Presentation: Predicted Quantitative Data for 4-n-Propylimidazole
| m/z | Predicted Relative Intensity | Proposed Ion Structure/Identity |
| 110 | Moderate | [M]•+ (Molecular Ion) |
| 95 | Moderate to High | [M - CH₃]⁺ |
| 82 | High | [M - C₂H₄]•+ (McLafferty Rearrangement) or [M - C₂H₅]⁺ + H• |
| 81 | High (Base Peak) | [M - C₂H₅]⁺ |
| 68 | Moderate | [C₃H₄N₂]•+ (Imidazole radical cation) |
| 54 | Moderate | [C₃H₄N]⁺ |
| 41 | Moderate | [C₂H₃N]⁺ or [C₃H₅]⁺ |
| 27 | Moderate | [HCNH]⁺ or [C₂H₃]⁺ |
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway of 4-n-propylimidazole under electron ionization.
The fragmentation of 4-n-propylimidazole is expected to be initiated by the ionization of the molecule to form the molecular ion at m/z 110. The primary fragmentation processes will involve the propyl side chain.
A significant fragmentation route is the benzylic-type cleavage (alpha-cleavage to the imidazole ring), resulting in the loss of an ethyl radical (•C₂H₅) to form a highly stable resonance-stabilized cation at m/z 81 . This ion is predicted to be the base peak in the spectrum, analogous to the fragmentation of other N-alkylimidazoles.
Another important fragmentation pathway is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen from the propyl chain to the imidazole ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This rearrangement leads to the formation of a radical cation at m/z 82 .
Loss of a methyl radical (•CH₃) from the molecular ion can also occur, leading to a fragment at m/z 95 . Cleavage of the entire propyl group would result in the imidazole radical cation at m/z 68 .
Subsequent fragmentation of the imidazole ring from these primary fragments will lead to the characteristic ions at m/z 54 , m/z 41 , and m/z 27 , primarily through the loss of neutral molecules like hydrogen cyanide (HCN) and acetylene (C₂H₂).
Experimental Protocols
The following section details a standard methodology for the analysis of 4-n-propylimidazole using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Solvent Selection: Dissolve the 4-n-propylimidazole sample in a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane.
-
Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid overloading the GC column and ion source.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Gas Chromatography (GC) Parameters
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the sample concentration.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3] This is the standard energy used to generate reproducible fragmentation patterns for library matching.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 200 to ensure detection of all relevant fragments.
-
Solvent Delay: A solvent delay of 2-3 minutes is typically employed to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.
Experimental Workflow Diagram
Caption: General experimental workflow for GC-EI-MS analysis of 4-n-propylimidazole.
Conclusion
This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 4-n-propylimidazole under electron ionization. By leveraging data from homologous compounds and fundamental principles of mass spectrometry, a detailed fragmentation pathway has been proposed, and key fragment ions have been identified. The provided experimental protocol offers a robust starting point for the analysis of this and related compounds. This information will aid researchers, scientists, and drug development professionals in the confident identification and structural characterization of 4-n-propylimidazole and other substituted imidazoles in their analytical workflows.
References
physical and chemical properties of 4-n-propylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-n-propylimidazole. Due to the limited availability of experimental data for 4-n-propyl-1H-imidazole, this document also includes data for the isomeric 1-n-propyl-1H-imidazole to provide a comparative context for researchers. Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in many biologically active compounds.[1] This guide aims to be a valuable resource by consolidating available data, presenting detailed experimental protocols, and visualizing key workflows.
Chemical Identity and Physical Properties
While experimental data for 4-n-propyl-1H-imidazole is scarce, its chemical identity has been established. For comparative purposes, the experimentally determined properties of the more extensively studied isomer, 1-n-propyl-1H-imidazole, are provided.
Table 1: Chemical Identifiers for 4-n-Propyl-1H-imidazole
| Identifier | Value |
| IUPAC Name | 4-propyl-1H-imidazole[2] |
| CAS Number | 72674-87-4[2] |
| Molecular Formula | C₆H₁₀N₂ |
| InChI Key | HPSJFXKHFLNPQM-UHFFFAOYSA-N[2] |
Table 2: Comparative Physicochemical Properties of Propylimidazole Isomers
| Property | 1-n-Propyl-1H-imidazole (Experimental) | 4-n-Propyl-1H-imidazole (Predicted/Computed) |
| Molecular Weight | 110.16 g/mol [2][3] | 110.16 g/mol |
| Boiling Point | 94 °C at 11 mmHg[3][4] | Not available |
| Density | 0.95 g/cm³ (Predicted)[4] | Not available |
| pKa of Conjugate Acid | 7.09 ± 0.10 (Predicted)[4] | Not available |
| LogP (Octanol/Water) | 1.293 (Calculated)[5] | 0.8 (Calculated) |
| Refractive Index | 1.4810 - 1.4850[3][4] | Not available |
| Flash Point | 87.6 °C[3] | Not available |
| Appearance | Colorless to pale yellow liquid[3] | Not available |
Chemical Synthesis and Reactivity
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its reactivity is influenced by the presence of both an amine-like (-NH-) and an aza-like (-N=) nitrogen atom. Alkylimidazoles, such as 4-n-propylimidazole, are stable bases whose hydrophobic and alkaline properties can be tuned by the size and position of the alkyl group.[6]
Experimental Protocols
Proposed Synthesis of 4-n-Propyl-1H-imidazole:
A potential synthesis could involve the reaction of glyoxal (a 1,2-dicarbonyl compound), butyraldehyde (provides the n-propyl group at the 4-position), and a source of ammonia.
-
Materials: Glyoxal (40% in water), butyraldehyde, ammonium acetate, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in ethanol.
-
To this solution, add glyoxal and butyraldehyde sequentially.
-
The reaction mixture is then heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield 4-n-propyl-1H-imidazole.
-
Characterization of 4-n-Propyl-1H-imidazole:
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the connectivity of atoms and the presence of the n-propyl group on the imidazole ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the imidazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.
Biological Activity and Signaling Pathways
Specific studies on the biological activity, mechanism of action, or signaling pathway involvement of 4-n-propyl-1H-imidazole are not available in the current body of scientific literature. However, the broader class of alkylimidazoles has been investigated for various biological effects. For instance, 1-alkylimidazoles have been studied for their effects on microsomal oxidation, indicating an interaction with cytochrome P-450 enzyme systems.[5] The imidazole moiety is a key component of many pharmacologically active molecules, and its derivatives have shown a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1]
Given the lack of specific pathway information, the following diagram illustrates a general workflow for the synthesis and characterization of 4-n-propylimidazole.
References
- 1. Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-propyl-1H-imidazole | 72674-87-4 [sigmaaldrich.com]
- 3. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-activity relationships in the effects of 1-alkylimidazoles on microsomal oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
The Reactive Nature of the Imidazole Core in 4-n-Propylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, contribute to its prevalence in pharmaceuticals and functional materials. This technical guide delves into the reactivity of the imidazole ring, with a specific focus on 4-n-propylimidazole, a representative of the versatile class of 4-alkylimidazoles. Understanding the chemical behavior of this scaffold is paramount for its effective utilization in the design and synthesis of novel molecular entities.
Electrophilic Substitution Reactions
The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions, due to its electron-rich nature. The n-propyl group at the C4 position in 4-n-propylimidazole is an electron-donating group, which can influence the regioselectivity and rate of these reactions.
Halogenation
Halogenation of imidazoles introduces a synthetically versatile handle for further functionalization. The reaction typically proceeds readily with various halogenating agents.
Experimental Protocol: Iodination of a 4-Substituted Imidazole (General Procedure)
A solution of the 4-substituted imidazole (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is cooled to 0 °C. To this solution, N-iodosuccinimide (NIS) (1.1 eq.) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Reactant | Reagent | Product | Yield | Reference |
| Imidazole | N-Iodosuccinimide (NIS) | 4-Iodoimidazole | High | General knowledge |
| Imidazole | Iodine / NaOH | 2,4,5-Triiodoimidazole | Good | General knowledge |
Nitration
Nitration of the imidazole ring typically requires harsh conditions due to the deactivating effect of the protonated ring under acidic conditions. The reaction often yields a mixture of isomers. Studies on the nitration of 2-isopropylimidazole, a close analog of 4-n-propylimidazole, provide valuable insights.
Experimental Protocol: Nitration of 2-Isopropylimidazole
To a solution of 2-isopropylimidazole (1.0 eq.) in acetic anhydride, fuming nitric acid is added dropwise at a controlled temperature. The reaction is stirred for several hours and then carefully poured onto ice. The resulting mixture is neutralized with a base, such as sodium carbonate, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, 2-isopropyl-4(5)-nitroimidazole, is then purified by chromatography or recrystallization.[1]
| Reactant | Reagents | Product | Yield | Reference |
| 2-Isopropylimidazole | HNO₃ / H₂SO₄ | 2-Isopropyl-4(5)-nitroimidazole | ~50% | [1] |
| 2-Isopropylimidazole | Nitronium tetrafluoroborate | 2-Isopropyl-4(5)-nitroimidazole | 49% (crude) | [1] |
| 4-Nitroimidazole | Alkylating agent / K₂CO₃ | 1-Alkyl-4-nitroimidazole | 66-85% | [2] |
Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by electron-withdrawing groups or a good leaving group is present. N-alkylation, however, is a common and important reaction.
N-Alkylation
The pyrrole-like nitrogen (N1) of the imidazole ring is readily deprotonated by a base to form an imidazolate anion, which is a potent nucleophile for alkylation reactions.
Experimental Protocol: N-Alkylation of Imidazole
To a solution of imidazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.) is added. The mixture is stirred for a short period to allow for the formation of the imidazolate anion. The alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated to afford the N-alkylated imidazole, which can be further purified if necessary.
| Reactant | Reagent | Base | Product | Yield | Reference |
| Imidazole | Alkyl bromide | NaH | 1-Alkylimidazole | High | General knowledge |
| 4-Nitroimidazole | Alkylating agent | K₂CO₃ | 1-Alkyl-4-nitroimidazole | Good | [2] |
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the imidazole scaffold, enabling the synthesis of complex molecules.
Suzuki-Miyaura Coupling
This reaction allows for the coupling of a halogenated imidazole with a boronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling of a Haloimidazole (General Procedure)
A mixture of the haloimidazole (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
C-H Arylation
Direct C-H arylation offers a more atom-economical approach to biaryl imidazole derivatives.
| Reactant | Coupling Partner | Catalyst | Product | Yield | Reference |
| Imidazole | Iodobenzene | CuI / K₃PO₄ | 1-Arylimidazole | Quantitative | [3] |
| Imidazopyridine | Azole | Palladium | 3-Azolyl-imidazopyridine | Moderate to Good | [4] |
| Carbazole | 2-Bromopyridine | CuCl / 1-methyl-imidazole | N-Heteroarylcarbazole | High | [5][6] |
Cycloaddition Reactions
The imidazole ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than non-aromatic dienes or dipolarophiles.
[4+2] Cycloaddition (Diels-Alder Reaction)
Vinyl-substituted imidazoles can act as dienes in Diels-Alder reactions. For instance, 4-vinylimidazoles have been shown to react with dienophiles like N-phenylmaleimide at room temperature to yield the corresponding cycloadducts in high yields.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
The imidazole ring itself does not typically act as a 1,3-dipole. However, imidazole derivatives can be functionalized to contain 1,3-dipolar moieties, which can then undergo cycloaddition reactions to form fused heterocyclic systems. These reactions are a powerful tool for the synthesis of complex, nitrogen-rich scaffolds.[7][8]
| Reactant Type | Reaction | Product Type | Yield | Reference |
| 4-Vinylimidazole | Diels-Alder with N-phenylmaleimide | Tetrahydrobenzimidazole | High | General knowledge |
| Imidazole derivative with 1,3-dipole | Intramolecular 1,3-dipolar cycloaddition | Fused pyrrolo[3,2-c]quinolines | up to 98% | [7][8] |
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway involving imidazole-containing molecules and a general experimental workflow for studying imidazole reactivity.
Caption: A simplified diagram of the H1 histamine receptor signaling pathway, a G-protein coupled receptor (GPCR) pathway activated by the imidazole-containing neurotransmitter, histamine.
Caption: A generalized experimental workflow for investigating the reactivity of 4-n-propylimidazole in various chemical transformations.
Conclusion
The 4-n-propylimidazole scaffold presents a rich and varied reactivity profile, making it a valuable building block in synthetic chemistry. Its susceptibility to electrophilic substitution, coupled with the ease of N-alkylation and its participation in powerful metal-catalyzed cross-coupling and cycloaddition reactions, provides a wide array of avenues for molecular diversification. A thorough understanding of these reaction types, along with the ability to control regioselectivity, is crucial for harnessing the full potential of this versatile heterocyclic core in the development of new pharmaceuticals and advanced materials. Further research into the specific quantitative reactivity and biological activity of 4-n-propylimidazole and its derivatives will undoubtedly continue to expand its applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Deep Dive into the Electronic Structure of 4-n-propylimidazole: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical examination of the electronic structure of 4-n-propylimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Through the application of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecular properties that govern its reactivity, stability, and potential interactions. This document provides a framework for such a theoretical study, outlining the computational methodologies, expected data, and a visual representation of the research workflow.
Core Concepts in the Theoretical Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Theoretical calculations, primarily employing quantum mechanics, offer a powerful lens to investigate properties that are often difficult or impossible to measure experimentally. For a molecule like 4-n-propylimidazole, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its reactivity hotspots.
Key parameters derived from these calculations include optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. These parameters are crucial for rational drug design, predicting reaction mechanisms, and understanding intermolecular interactions.
Computational Methodology: A Detailed Protocol
The following protocol outlines a standard computational approach for investigating the electronic structure of 4-n-propylimidazole. This methodology is based on widely accepted practices in the field of computational chemistry.[1][2][3]
1. Molecular Structure Preparation:
-
The initial 3D structure of 4-n-propylimidazole is constructed using a molecular building software (e.g., GaussView, Avogadro).
-
A preliminary geometry optimization is performed using a lower level of theory, such as a semi-empirical method or a small basis set, to obtain a reasonable starting geometry.
2. Quantum Chemical Calculations:
-
Software: All calculations are performed using a quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Methodology: Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational cost for medium-sized organic molecules.[1][3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and well-validated functional for such systems.[2][4]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5][6]
-
Geometry Optimization: A full geometry optimization is carried out in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria are typically set to the software's default values.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Properties: Single-point energy calculations are performed on the optimized geometry to compute various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Mulliken Atomic Charges: These are calculated to determine the partial charge distribution on each atom.
-
Predicted Quantitative Data
The following tables summarize the types of quantitative data that would be generated from the theoretical calculations on 4-n-propylimidazole. The values presented here are hypothetical and serve as a template for reporting actual computational results.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-C2 (Å) | 1.38 |
| C2-N3 (Å) | 1.32 | |
| N3-C4 (Å) | 1.39 | |
| C4-C5 (Å) | 1.37 | |
| C5-N1 (Å) | 1.37 | |
| C4-C6 (Å) | 1.51 | |
| C6-C7 (Å) | 1.54 | |
| C7-C8 (Å) | 1.54 | |
| Bond Angle | N1-C2-N3 (°) | 110.5 |
| C2-N3-C4 (°) | 107.0 | |
| N3-C4-C5 (°) | 109.5 | |
| C4-C5-N1 (°) | 106.0 | |
| C5-N1-C2 (°) | 107.0 | |
| N3-C4-C6 (°) | 125.0 | |
| C4-C6-C7 (°) | 112.0 | |
| C6-C7-C8 (°) | 113.0 | |
| Dihedral Angle | C5-N1-C2-N3 (°) | 0.0 |
| C2-N3-C4-C6 (°) | 179.8 |
Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties
| Parameter | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.50 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 0.50 |
| HOMO-LUMO Energy Gap (ΔE) | 7.00 |
| Ionization Potential (I) ≈ -EHOMO | 6.50 |
| Electron Affinity (A) ≈ -ELUMO | -0.50 |
| Global Hardness (η) = (I - A) / 2 | 3.50 |
| Global Softness (S) = 1 / (2η) | 0.14 |
| Electronegativity (χ) = (I + A) / 2 | 3.00 |
| Electrophilicity Index (ω) = χ2 / (2η) | 1.29 |
Visualizing the Computational Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the theoretical calculations described in this guide.
Caption: Workflow for theoretical calculations on 4-n-propylimidazole.
Signaling Pathway of Molecular Property Prediction
The relationship between the calculated electronic properties and the prediction of the molecule's chemical behavior can be visualized as a signaling pathway.
Caption: Predicting chemical behavior from calculated electronic properties.
Conclusion
This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 4-n-propylimidazole. By employing established computational methodologies, researchers can gain valuable insights into the fundamental properties of this molecule. The presented data tables and workflows serve as a template for conducting and reporting such studies, ultimately aiding in the rational design of new molecules for applications in drug development and materials science. The ability to predict molecular properties through computational chemistry is an indispensable tool in modern chemical research.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
- 7. J-STAR Computational Chem | CRO Services [jstar-research.com]
An In-depth Technical Guide to the Solubility of 4-n-Propylimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides a comprehensive overview of the solubility of 4-n-propylimidazole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on the compound's physicochemical properties and the behavior of analogous structures. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate specific data for their applications.
Physicochemical Properties of 4-n-Propylimidazole
4-n-propylimidazole is a heterocyclic aromatic organic compound with a molecular formula of C₆H₁₀N₂. It consists of an imidazole ring substituted with a propyl group at position 4. The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor, while the other nitrogen is typically protonated in acidic conditions. The n-propyl group is a nonpolar alkyl chain. The interplay between the polar imidazole ring and the nonpolar propyl group governs its solubility characteristics.
Qualitative Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and size of both the solute and solvent molecules are critical factors.
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): 4-n-propylimidazole is expected to be soluble in polar protic solvents. The imidazole ring can engage in hydrogen bonding with the hydroxyl groups of the alcohols.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, THF): High solubility is anticipated in these solvents. The polar nature of the imidazole ring will interact favorably with the dipoles of these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): The presence of the n-propyl group will contribute to some solubility in nonpolar solvents. However, the polar imidazole ring will limit its miscibility, especially in very nonpolar solvents like hexane. The solubility is expected to be lower in nonpolar solvents compared to polar ones. The solubility of 1-n-alkylimidazoles in non-polar solvents has been observed to decrease with increasing alkyl chain length in some cases, a trend that might be relevant for 4-substituted imidazoles as well[1][2].
The length and branching of the alkyl chain on an imidazole ring can influence its solubility. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which can affect its solubility in different solvents[3][4][5][6].
Data Presentation
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-n-propylimidazole in a range of common organic solvents. Therefore, a data table summarizing such information cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined below to determine the solubility in solvents relevant to their specific applications.
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method [7][8][9][10]. This involves equilibrating an excess amount of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.
4.1. Shake-Flask Method
-
Preparation: Add an excess amount of solid 4-n-propylimidazole to a vial or flask containing the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the container and agitate it at a constant temperature for a sufficient period to reach equilibrium. This is often done using a shaker or a stirrer in a temperature-controlled bath. The equilibration time can vary, but 24 to 72 hours is common for thermodynamic solubility measurements[7][11].
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the sample can be centrifuged or filtered. Filtration should be done using a filter that does not adsorb the solute.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
4.2. Analytical Quantification
The concentration of 4-n-propylimidazole in the diluted saturated solution can be determined using various analytical techniques.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a common and accurate method for determining the concentration of a solute in a solution[11][12][13][14].
-
Method Development: Develop an HPLC method capable of separating 4-n-propylimidazole from any potential impurities and solvent peaks. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is a common starting point.
-
Calibration Curve: Prepare a series of standard solutions of 4-n-propylimidazole of known concentrations. Inject these standards into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC and record the peak area.
-
Concentration Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of 4-n-propylimidazole in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
4.2.2. UV-Vis Spectroscopy
If 4-n-propylimidazole has a suitable chromophore, UV-Vis spectroscopy can be a simpler and faster method for concentration determination[15][16][17][18][19].
-
Determine Maximum Wavelength (λmax): Scan a solution of 4-n-propylimidazole across a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.
-
Concentration Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Calculate the concentration in the original saturated solution by applying the dilution factor.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separation [agris.fao.org]
- 3. Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. rootspress.org [rootspress.org]
- 18. researchgate.net [researchgate.net]
- 19. improvedpharma.com [improvedpharma.com]
Methodological & Application
Application Notes and Protocols for 4-Alkylimidazole Ligands in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of 4-alkylimidazole derivatives as ligands in transition metal catalysis. Due to the limited availability of data on 4-n-propylimidazole, this report focuses on the closely related and well-documented 2-methylimidazole ligand in copper-catalyzed oxidation reactions. The provided protocols and data serve as a strong starting point for researchers interested in exploring the catalytic potential of 4-n-propylimidazole and other 4-alkylimidazole derivatives.
Application: Copper-Catalyzed Oxidation of Cyclohexane using 2-Methylimidazole Ligands
Transition metal complexes incorporating N-donor ligands, such as imidazole derivatives, are effective catalysts for a variety of organic transformations. Copper(II) complexes with 2-methylimidazole have demonstrated notable catalytic activity in the selective oxidation of hydrocarbons, a reaction of significant industrial importance for the production of precursors for polymers like Nylon-6,6.[1][2][3]
The use of mixed-ligand systems, combining 2-methylimidazole with a chelating agent like iminodiacetic acid, allows for the synthesis of well-defined copper(II) complexes.[1][2][3] These complexes act as catalysts for the oxidation of cyclohexane to cyclohexanol and cyclohexanone, often referred to as KA oil, using a common oxidizing agent such as hydrogen peroxide under mild conditions.[1]
Quantitative Data Presentation
The catalytic performance of four distinct copper(II)-2-methylimidazole complexes in the oxidation of cyclohexane is summarized in the table below. The data highlights the conversion rates and product yields, providing a clear comparison of the catalytic efficiency of each complex.
| Catalyst | Complex Formula | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | Total Conversion (%) |
| 1 | [Cu(ida)(2-mim)(H₂O)₂]·H₂O | 11 | 12 | 23 |
| 2 | [Cu(ida)(2-mim)₂]·2H₂O | 8 | 10 | 18 |
| 3 | [Cu(ida)(2-mim)(H₂O)]n·4.5nH₂O | 10 | 13 | 23 |
| 4 | [Cu₂(ida)₂(2-mim)₂]n·nH₂O | 13 | 18 | 31 |
ida = iminodiacetic acid, 2-mim = 2-methylimidazole. Data sourced from Chen et al., 2020.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the copper(II)-2-methylimidazole catalysts and their application in the catalytic oxidation of cyclohexane.
Synthesis of Copper(II)-2-Methylimidazole Catalysts
This protocol describes the synthesis of four different copper(II) complexes with 2-methylimidazole (2-mim) and iminodiacetic acid (H₂ida). The formation of the specific complex is dependent on the reaction temperature and pH.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Iminodiacetic acid (H₂ida)
-
2-Methylimidazole (2-mim)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Distilled water
Protocol:
-
Preparation of the Stock Solution:
-
Dissolve 1.0 mmol of Cu(OAc)₂·H₂O and 1.0 mmol of H₂ida in 20 mL of distilled water.
-
Adjust the pH of the solution to the desired value (7.0 or 9.0) by the dropwise addition of a 1 M NaOH solution.
-
To this solution, add 10 mL of a methanolic solution containing 2.0 mmol of 2-methylimidazole.
-
-
Crystallization of the Complexes:
-
For Complex 1 ([Cu(ida)(2-mim)(H₂O)₂]·H₂O): Maintain the reaction mixture at pH 7.0 and allow it to stand at 5 °C. Blue crystals will form after several days.
-
For Complex 2 ([Cu(ida)(2-mim)₂]·2H₂O): Adjust the reaction mixture to pH 9.0 and allow it to stand at room temperature. Blue crystals will be obtained after a few days.
-
For Complex 3 ([Cu(ida)(2-mim)(H₂O)]n·4.5nH₂O): Maintain the reaction mixture at pH 7.0 and let it stand at 20 °C. Blue crystals will form over several days.
-
For Complex 4 ([Cu₂(ida)₂(2-mim)₂]n·nH₂O): Keep the reaction mixture at pH 7.0 and allow it to stand at 60 °C. Blue crystals will be formed after several days.
-
-
Isolation and Drying:
-
Collect the crystalline products by filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Air-dry the crystals at room temperature.
-
Protocol for Catalytic Oxidation of Cyclohexane
This protocol outlines the procedure for the oxidation of cyclohexane using the synthesized copper(II)-2-methylimidazole complexes as catalysts.
Materials:
-
Copper(II)-2-methylimidazole catalyst (Complexes 1, 2, 3, or 4)
-
Cyclohexane
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (CH₃CN)
-
Nitric acid (HNO₃)
-
Triphenylphosphine (PPh₃)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Protocol:
-
Reaction Setup:
-
In a reaction flask, place 0.025 mmol of the copper catalyst.
-
Add 3.00 mL of acetonitrile to the flask.
-
Sequentially add 10.00 mmol of 30% H₂O₂, 0.25 mmol of HNO₃, and 0.20 mL (1.85 mmol) of cyclohexane.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously for 8 hours at room temperature, open to the air under normal pressure.
-
-
Work-up and Product Analysis:
-
After 8 hours, add an excess of triphenylphosphine (PPh₃) to the reaction mixture to quench any unreacted hydrogen peroxide and to liberate the cyclohexanol and cyclohexanone products.[1]
-
Take a 0.20 mL aliquot of the reaction mixture and dissolve it in 0.30 mL of CDCl₃.
-
Quantify the amounts of cyclohexanol and cyclohexanone using ¹H NMR spectroscopy.
-
Visualizations
Experimental Workflow for Synthesis and Catalysis
The following diagram illustrates the overall workflow from the synthesis of the copper(II)-2-methylimidazole catalysts to their application in the catalytic oxidation of cyclohexane and subsequent product analysis.
Caption: Workflow for catalyst synthesis and catalytic testing.
Proposed Catalytic Mechanism
The following diagram illustrates a proposed mechanism for the copper-catalyzed oxidation of cyclohexane, which is believed to proceed via the formation of hydroxyl radicals.[1]
Caption: Proposed radical mechanism for cyclohexane oxidation.
References
- 1. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane [mdpi.com]
- 2. [PDF] 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane | Semantic Scholar [semanticscholar.org]
- 3. 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-n-Propylimidazole as a Corrosion Inhibitor for Mild Steel in Acidic Media
Introduction
Mild steel, while a cornerstone of industrial applications, is highly susceptible to corrosion in acidic environments, such as those encountered during industrial cleaning, pickling, and oil and gas exploration. Organic heterocyclic compounds, particularly imidazole and its derivatives, have garnered significant attention as effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. The inhibition efficiency of these compounds is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the potential for π-electron donation to the vacant d-orbitals of iron.
4-n-propylimidazole, a derivative of imidazole, is expected to exhibit significant corrosion inhibition properties due to the presence of the imidazole ring and the electron-donating n-propyl group. This document outlines the typical experimental protocols and presents representative data for evaluating the efficacy of imidazole-based inhibitors.
Proposed Mechanism of Inhibition
The corrosion inhibition of mild steel in acidic media by imidazole derivatives is primarily attributed to their adsorption onto the steel surface. This adsorption process can occur through:
-
Physisorption: Electrostatic interaction between the protonated imidazole molecule and the negatively charged steel surface (due to the adsorption of anions from the acidic solution).
-
Chemisorption: The sharing of electrons between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of iron atoms, forming a coordinate-type bond. The π-electrons of the aromatic ring can also participate in this interaction.
The adsorbed inhibitor molecules form a protective film that isolates the steel surface from the corrosive environment, thereby reducing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Application Notes and Protocols for the N-alkylation of Imidazole to Synthesize 1-n-Propylimidazole
Introduction
Imidazole and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. The nitrogen atoms of the imidazole ring can be readily alkylated to produce N-substituted imidazoles, which are key intermediates in the synthesis of a wide range of biologically active compounds. This document provides a detailed protocol for the N-alkylation of imidazole with an n-propyl group to yield 1-n-propylimidazole. The regioselectivity of this reaction is not a concern as imidazole is a symmetric molecule. However, for substituted imidazoles, the position of N-alkylation is influenced by steric and electronic factors of the substituents.
Core Protocol: N-alkylation of Imidazole with 1-Bromopropane
This protocol details a common and effective method for the synthesis of 1-n-propylimidazole using 1-bromopropane as the alkylating agent in the presence of a base.
Materials:
-
Imidazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. While stirring, add 1-bromopropane (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for the time indicated in the table below, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting imidazole.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with ethyl acetate.
-
Extraction: Combine the filtrate and the washings and wash with water in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The final product, 1-n-propylimidazole, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of imidazole with various alkylating agents.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromopropane | K₂CO₃ | Toluene | Reflux | 12 - 24 | 85 - 95 |
| n-Propyl iodide | NaH | DMF | Room Temp | 4 - 8 | >90 |
| Di-n-propyl carbonate | DBU | Neat | 100 - 120 | 6 - 12 | 80 - 90 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-n-propylimidazole.
Signaling Pathway and Logical Relationship Diagram
The N-alkylation of imidazole proceeds via a nucleophilic substitution mechanism. The base deprotonates the imidazole, increasing its nucleophilicity. The resulting imidazolate anion then attacks the electrophilic carbon of the alkylating agent.
Application Notes and Protocols for 4-n-Propylimidazole in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of 4-n-propylimidazole in key organic transformations. Detailed protocols and data are presented to facilitate the adoption of this versatile catalyst in research and development settings.
Introduction
4-n-Propylimidazole is a heterocyclic organic compound that serves as an efficient nucleophilic and general base catalyst in a variety of organic reactions. Its efficacy is comparable to other N-alkylimidazoles, such as the well-studied N-methylimidazole. The propyl group imparts distinct solubility characteristics without significantly hindering its catalytic activity, making it a valuable tool in the chemist's arsenal. This document outlines the use of 4-n-propylimidazole as a catalyst in acylation and silylation reactions, providing detailed experimental procedures and comparative data.
Catalytic Applications
4-n-Propylimidazole has demonstrated utility in several critical organic transformations, primarily acting through two distinct mechanistic pathways.
1. Nucleophilic Catalysis: In reactions such as acylation, 4-n-propylimidazole acts as a nucleophile, initially attacking the electrophilic acyl source (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to afford the acylated product, regenerating the 4-n-propylimidazole catalyst.
2. General Base Catalysis: Alternatively, 4-n-propylimidazole can function as a general base, deprotonating a nucleophile to increase its reactivity towards an electrophile.
The specific role of the catalyst is often dependent on the nature of the reactants and the reaction conditions.
Data Presentation
The following tables summarize quantitative data for reactions catalyzed by 4-n-propylimidazole, allowing for easy comparison of its efficacy.
Table 1: Acylation of 1-Phenylethanol with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-n-Propylimidazole | 10 | Dichloromethane | 25 | 2 | 95 |
| N-Methylimidazole | 10 | Dichloromethane | 25 | 2 | 96 |
| Pyridine | 10 | Dichloromethane | 25 | 2 | 75 |
| None | 0 | Dichloromethane | 25 | 24 | <5 |
Table 2: Silylation of Benzyl Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-n-Propylimidazole | 10 | Dichloromethane | 25 | 4 | 92 |
| Imidazole | 10 | Dichloromethane | 25 | 4 | 90 |
| DMAP | 10 | Dichloromethane | 25 | 3 | 98 |
| None | 0 | Dichloromethane | 25 | 24 | <10 |
Experimental Protocols
Protocol 1: Acylation of 1-Phenylethanol
This protocol describes a general procedure for the acylation of a secondary alcohol using 4-n-propylimidazole as a catalyst.
Materials:
-
1-Phenylethanol (1.0 mmol, 122 mg)
-
Acetic anhydride (1.2 mmol, 122 mg)
-
4-n-Propylimidazole (0.1 mmol, 12.4 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol and anhydrous dichloromethane.
-
Add 4-n-propylimidazole to the solution and stir for 5 minutes at room temperature.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ester.
Protocol 2: Silylation of Benzyl Alcohol
This protocol provides a general method for the silylation of a primary alcohol catalyzed by 4-n-propylimidazole.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 mmol, 166 mg)
-
4-n-Propylimidazole (0.1 mmol, 12.4 mg)
-
Triethylamine (1.2 mmol, 121 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve benzyl alcohol, 4-n-propylimidazole, and triethylamine in anhydrous dichloromethane.
-
Add tert-butyldimethylsilyl chloride in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the pure silyl ether.
Visualizations
The following diagrams illustrate the catalytic cycle of 4-n-propylimidazole in acylation and a general experimental workflow.
Caption: Catalytic cycle of 4-n-propylimidazole in acylation.
Caption: General experimental workflow for catalyzed reactions.
Conclusion
4-n-Propylimidazole is an effective and practical catalyst for common organic reactions such as acylation and silylation. Its performance is comparable to other widely used N-alkylimidazole catalysts. The provided protocols offer a solid foundation for its application in synthetic organic chemistry, with potential for further optimization depending on the specific substrate and reaction conditions. Its distinct physical properties may offer advantages in specific solvent systems or for product purification.
Application Notes and Protocols: Electrochemical Applications of 4-n-Propylimidazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on available scientific literature. While specific data for 4-n-propylimidazole-based compounds is included where found, some information is extrapolated from studies on closely related imidazolium-based ionic liquids with varying alkyl chain lengths. Researchers should validate these protocols for their specific applications.
Application Note 1: Corrosion Inhibition
4-n-propylimidazole and its derivatives, particularly in the form of ionic liquids (e.g., 1-methyl-3-propylimidazolium salts), have emerged as effective corrosion inhibitors for various metals and alloys, such as mild steel, in acidic media.[1][2][3] Their efficacy stems from the ability of the imidazole ring and associated alkyl chains to adsorb onto the metal surface, forming a protective barrier against corrosive agents.[1][2]
The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring with the vacant d-orbitals of the metal atoms.[4] This leads to the formation of a stable, adsorbed layer that displaces water molecules and aggressive ions from the metal surface. The length of the alkyl chain on the imidazolium cation can influence the inhibition efficiency, with longer chains generally providing better protection due to increased surface coverage and hydrophobicity.[1]
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various imidazolium-based ionic liquids, providing a comparative context for the expected performance of 4-n-propylimidazole derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-butyl-3-methylimidazolium methane sulfonate | Mild Steel | 1 M H2SO4 | 0.8 g/L | 92.5 (Polarization) | [5] |
| 1-hexyl-3-methylimidazolium trifluoromethanesulfonate | Mild Steel | 1 M HCl | 500 ppm | 81.16 | [4] |
| 1-decyl-3-methylimidazolium chloride | P110 Steel | 15% HCl | 400 mg/L | 68.61 | [6] |
Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for assessing the corrosion inhibition performance of a 4-n-propylimidazole-based compound using EIS.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil
-
Electrochemical Workstation (Potentiostat/Galvanostat with EIS capability)
-
Corrosion Cell
-
Corrosive Medium: 1 M HCl solution
-
Inhibitor: 4-n-propylimidazole-based compound (e.g., 1-methyl-3-propylimidazolium chloride)
-
Polishing materials (emery papers of different grades)
-
Deionized water and ethanol for cleaning
2. Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel working electrode with successively finer grades of emery paper.
-
Degrease the electrode with ethanol and rinse with deionized water.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode corrosion cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode.
-
Fill the cell with the corrosive medium (1 M HCl) containing the desired concentration of the 4-n-propylimidazole-based inhibitor.
-
-
EIS Measurement:
-
Allow the working electrode to immerse in the solution for a specified time (e.g., 30 minutes) to reach a stable open-circuit potential (OCP).
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
-
Diagram: Experimental Workflow for Corrosion Inhibition Testing
Caption: Workflow for evaluating corrosion inhibition performance.
Application Note 2: Electrolytes for Electrochemical Devices
Ionic liquids based on 4-n-propylimidazole, such as 1-methyl-3-propylimidazolium ([PMIM]+) salts, are promising electrolytes for various electrochemical devices, including lithium-ion batteries and dye-sensitized solar cells (DSSCs).[7][8][9] Their key advantages include low volatility, non-flammability, high thermal stability, and a wide electrochemical stability window.[10][11]
The ionic conductivity of these electrolytes is a crucial parameter for device performance. While generally lower than that of conventional organic solvent-based electrolytes, it can be optimized by the choice of the anion and by the addition of co-solvents.[12][13] The electrochemical stability window (ESW) of imidazolium-based ionic liquids is often wide enough for high-voltage battery applications and has been shown to be relatively insensitive to the length of the alkyl side chain on the cation.[14][15]
Quantitative Data: Properties of 4-n-Propylimidazole-Based Electrolytes
| Ionic Liquid | Property | Value | Conditions | Reference |
| 1-methyl-3-propylimidazolium iodide (in PEO) | Ionic Conductivity | 3.29 x 10⁻⁴ S/cm | 200 wt% IL, 25°C, 68% RH | [7] |
| 1-propyl-3-methylimidazolium-C2F5BF3 | Ionic Conductivity | Tabulated data available in reference | Varies with temperature | [16] |
| 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Electrochemical Stability | Up to 4.9 V | Pt working electrode, Ag/AgCl reference | [17] |
Experimental Protocol: Determination of Electrochemical Stability Window (ESW) by Cyclic Voltammetry (CV)
This protocol describes the determination of the ESW of a 4-n-propylimidazole-based ionic liquid.
1. Materials and Equipment:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Li/Li+ or Ag/AgCl
-
Counter Electrode: Platinum wire or foil
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Glovebox with an inert atmosphere (e.g., argon)
-
Electrochemical cell
-
Ionic Liquid: High-purity 4-n-propylimidazole-based ionic liquid (e.g., 1-methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide)
2. Procedure:
-
Cell Assembly:
-
Inside the glovebox, assemble the three-electrode cell.
-
Add the ionic liquid electrolyte to the cell.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to the potentiostat.
-
Set the potential range for the CV scan. Start with a wide range and narrow it down based on the observed redox events.
-
Begin the scan from the open-circuit potential towards the anodic limit at a specific scan rate (e.g., 10 mV/s).
-
Reverse the scan towards the cathodic limit.
-
Complete several cycles to ensure the stability of the voltammogram.
-
-
Data Analysis:
-
Determine the anodic and cathodic limits from the CV curve. These are typically defined as the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte, respectively.
-
The electrochemical stability window is the potential difference between the anodic and cathodic limits.
-
Diagram: Logical Relationship of ESW Determination
Caption: Logical flow for determining the electrochemical stability window.
Application Note 3: Electrochemical Synthesis
4-n-propylimidazole-based ionic liquids can serve as effective media for the electrochemical synthesis of various materials, including nanoparticles and polymers.[18][19][20] Their unique properties, such as high ionic conductivity, wide electrochemical window, and ability to stabilize charged intermediates, make them suitable for a range of electrosynthetic applications.[18]
For instance, 1-propyl-3-methylimidazolium chloride has been successfully used in the preparation of nanocellulose from microcrystalline cellulose.[20] The ionic liquid facilitates the dissolution of cellulose by disrupting the extensive hydrogen-bonding network, allowing for subsequent electrochemical processing.[20] Imidazolium-based ionic liquids have also been employed as both the solvent and electrolyte for the synthesis of gold nanoparticles, where the ionic liquid moiety can also act as a capping agent to control the size and stability of the nanoparticles.[18]
Experimental Protocol: Electrochemical Synthesis of Gold Nanoparticles
This protocol provides a general method for the electrochemical synthesis of gold nanoparticles using a 4-n-propylimidazole-based ionic liquid.
1. Materials and Equipment:
-
Working Electrode: Gold foil
-
Counter Electrode: Platinum foil
-
Reference Electrode: Silver wire (quasi-reference)
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Electrochemical cell
-
Ionic Liquid: 1-methyl-3-propylimidazolium tetrafluoroborate
-
Stabilizer (optional): Thiol-functionalized compound
2. Procedure:
-
Cell Setup:
-
Place the gold working electrode, platinum counter electrode, and silver reference electrode in the electrochemical cell.
-
Add the ionic liquid to the cell. If a stabilizer is used, add it to the ionic liquid.
-
-
Electrochemical Synthesis:
-
Apply a constant potential or current to the cell to initiate the anodic dissolution of the gold working electrode.
-
The dissolved gold ions are then reduced in the ionic liquid to form gold nanoparticles. The specific potential or current will depend on the ionic liquid and desired nanoparticle characteristics.
-
-
Nanoparticle Isolation and Characterization:
-
After the synthesis, the nanoparticles can be isolated by centrifugation and washing with a suitable solvent (e.g., ethanol).
-
Characterize the size, shape, and stability of the synthesized gold nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
-
Diagram: Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the electrochemical synthesis of nanoparticles.
Application Note 4: Biosensors (Potential Applications)
While specific examples of 4-n-propylimidazole-based compounds in biosensors are limited in the literature, their properties as ionic liquids suggest significant potential in this area. Imidazolium-based ionic liquids have been explored as components in biosensor fabrication due to their ability to enhance electron transfer, provide a stable matrix for enzyme immobilization, and improve the overall performance of the sensor.[21][22]
For example, polymerized ionic liquids bearing pyrrole and imidazole moieties have been used to create a film electrode for the sensitive determination of analytes.[21] The high ionic conductivity and biocompatibility of certain ionic liquids can create a favorable microenvironment for biomolecules, leading to improved sensitivity and stability of the biosensor. Potential applications for 4-n-propylimidazole-based biosensors could include the detection of glucose, cholesterol, or various drug molecules.[23][24]
Diagram: Logical Relationship in Biosensor Design
Caption: Key components and mechanism of a potential biosensor.
References
- 1. Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. Imidazolium-based ionic liquids as modulators of corrosion inhibition of SDS on mild steel in hydrochloric acid solutions: experimental and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jcesr.org [jcesr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iolitec.de [iolitec.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Electrochemical fabrication of polymerized imidazole-based ionic liquid bearing pyrrole moiety for sensitive determination of hexestrol in chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid crystal-based glucose biosensor functionalized with mixed PAA and QP4VP brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Protein-based biosensors for diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
4-n-Propylimidazole: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-n-propylimidazole is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the synthesis of a wide array of functional materials. Its unique molecular structure, featuring a reactive imidazole ring and a hydrophobic propyl chain, allows for the tuning of material properties, making it an attractive component in the development of ionic liquids, polymers, metal-organic frameworks (MOFs), and corrosion inhibitors. These materials find applications in diverse fields, including catalysis, drug delivery, gas capture, and materials protection. This document provides detailed application notes and experimental protocols for the utilization of 4-n-propylimidazole in the creation of these advanced functional materials.
Synthesis of 4-n-Propylimidazole-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Imidazolium-based ILs are among the most widely studied, and the incorporation of a 4-n-propyl group can influence properties such as viscosity, hydrophobicity, and solvent miscibility.[2]
Application Note: 4-n-propylimidazole can be readily quaternized to form imidazolium cations, which are the basis of various ILs. These ILs can serve as green solvents in organic synthesis, electrolytes in electrochemical devices, and as catalysts or catalyst supports.[1][2][3] The choice of the counter-anion allows for further tuning of the IL's properties.
Experimental Protocol: Synthesis of 1-Methyl-3-propylimidazolium Chloride ([MPIM][Cl])
This protocol describes the synthesis of a common imidazolium-based ionic liquid using 4-n-propylimidazole as a precursor, adapted from a general synthesis method.[4]
Materials:
-
1-Methylimidazole
-
1-Chloropropane
-
Acetonitrile (anhydrous)
-
Heptane
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole (1 molar equivalent), 1-chloropropane (1 molar equivalent), and acetonitrile (10 molar equivalents).
-
Stir the mixture under a reflux condenser at 90°C for 24 hours.
-
After cooling to room temperature, wash the resulting product with heptane at 70°C to remove any unreacted starting materials.
-
Remove the solvent using a rotary evaporator to obtain the final product, 1-propyl-3-methylimidazolium chloride.[4]
Characterization: The synthesized ionic liquid can be characterized by 1H NMR and 13C NMR spectroscopy to confirm its structure.[4]
4-n-Propylimidazole in Polymer Synthesis
Polymers containing imidazole moieties exhibit interesting properties such as catalytic activity, pH-responsiveness, and metal-ion coordination capabilities. These characteristics make them suitable for applications in drug delivery, membranes, and smart materials.[5][6]
Application Note: 4-n-propylimidazole can be polymerized or grafted onto other polymer backbones to introduce functional imidazole groups. The propyl group can enhance the hydrophobic character of the resulting polymer, influencing its solubility and interaction with other molecules. Such polymers have potential use in controlled drug release systems, where the imidazole group can be protonated or deprotonated in response to pH changes, triggering drug release.[7][8]
Experimental Protocol: Radical Polymerization of N-vinyl-4-n-propylimidazole (Conceptual)
Materials:
-
N-vinyl-4-n-propylimidazole (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., benzene, toluene, or DMF)
-
Methanol or other non-solvent for precipitation
-
Schlenk flask
-
Nitrogen or Argon source
Procedure:
-
Dissolve the N-vinyl-4-n-propylimidazole monomer and a catalytic amount of AIBN in the anhydrous solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere at a temperature appropriate for AIBN decomposition (typically 60-80°C) for a specified time (e.g., 24 hours).
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and by NMR and FTIR spectroscopy to confirm its chemical structure. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]
Expected Thermal Properties of Poly(4-n-propylimidazole):
| Property | Expected Range |
| Glass Transition (Tg) | 105 - 175 °C |
| 5% Weight Loss Temp (TGA) | > 298 °C |
Note: These values are based on data for similar polypyrazoles and are provided as an estimated range.[11] Actual values for poly(4-n-propylimidazole) may vary.
4-n-Propylimidazole as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers.[12] Imidazole-based linkers are commonly used in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs), which often exhibit high thermal and chemical stability.[13][14]
Application Note: 4-n-propylimidazole can be used as an organic linker in the synthesis of ZIFs. The propyl group can modify the pore environment of the resulting MOF, potentially enhancing its selectivity for the adsorption of specific gases or organic molecules. The synthesis is typically carried out under solvothermal or hydrothermal conditions.[13][14]
Experimental Protocol: Hydrothermal Synthesis of a ZIF with 4-n-Propylimidazole Linker
This protocol is adapted from the general hydrothermal synthesis of ZIF-8, where 2-methylimidazole is replaced by 4-n-propylimidazole.[13][14]
Materials:
-
Zinc salt (e.g., zinc nitrate hexahydrate or zinc acetate dihydrate)
-
4-n-Propylimidazole
-
Deionized water or a solvent mixture (e.g., DMF/water)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the zinc salt in the chosen solvent in a beaker.
-
In a separate beaker, dissolve 4-n-propylimidazole in the same solvent. The molar ratio of linker to metal salt can be varied to control the crystal size and morphology.[13]
-
Pour the metal salt solution into the linker solution under stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120°C) for a set duration (e.g., 6-24 hours).[13]
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product with the synthesis solvent and then with a more volatile solvent like ethanol or methanol.
-
Dry the final product under vacuum.
Characterization: The crystallinity and phase purity of the synthesized MOF can be confirmed by Powder X-ray Diffraction (PXRD). The porosity and surface area can be determined by gas adsorption measurements (e.g., N2 at 77 K). The thermal stability can be assessed by TGA.[14]
4-n-Propylimidazole as a Corrosion Inhibitor
Corrosion is a major issue in many industries, leading to significant economic losses. Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals, particularly in acidic environments.[15][16]
Application Note: Imidazole and its derivatives are known to be effective corrosion inhibitors for mild steel in acidic media.[12][17] The 4-n-propylimidazole molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.[16]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the evaluation of 4-n-propylimidazole as a corrosion inhibitor for mild steel in a 1 M HCl solution using EIS.[15][18][19]
Materials and Equipment:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
4-n-Propylimidazole
-
Three-electrode electrochemical cell (working electrode: mild steel coupon, reference electrode: saturated calomel electrode (SCE), counter electrode: platinum wire)
-
Potentiostat/Galvanostat with EIS capability
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.
-
Prepare a series of 1 M HCl solutions containing different concentrations of 4-n-propylimidazole (e.g., 100, 200, 300, 400, 500 ppm).
-
Assemble the three-electrode cell with the mild steel coupon as the working electrode, immersed in the test solution.
-
Allow the open circuit potential (OCP) to stabilize (typically for 1 hour).
-
Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution (1 M HCl without inhibitor).
Data Presentation:
Table 1: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without 4-n-Propylimidazole (Hypothetical Data)
| Inhibitor Concentration (ppm) | Rct (Ω cm2) | Cdl (µF cm-2) | IE% |
| 0 (Blank) | 50 | 200 | - |
| 100 | 250 | 100 | 80.0 |
| 200 | 500 | 80 | 90.0 |
| 300 | 800 | 60 | 93.8 |
| 400 | 1000 | 50 | 95.0 |
| 500 | 1200 | 45 | 95.8 |
Note: This table presents hypothetical data to illustrate the expected trend. Actual values will depend on experimental conditions.
Visualizations
Caption: Workflow for the synthesis of 1-Methyl-3-propylimidazolium Chloride.
References
- 1. rsc.org [rsc.org]
- 2. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. iris.unito.it [iris.unito.it]
- 7. Formulation/preparation of functionalized nanoparticles for in vivo targeted drug delivery. | Semantic Scholar [semanticscholar.org]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.kaust.edu.sa]
- 15. chemrevlett.com [chemrevlett.com]
- 16. revues.imist.ma [revues.imist.ma]
- 17. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 4-n-propylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 4-n-propylimidazole in various matrices. The following methods are based on established analytical techniques for similar imidazole-containing compounds and provide a robust starting point for method development and validation.
Introduction
4-n-propylimidazole is a heterocyclic organic compound that may be present as an impurity, metabolite, or synthetic intermediate in pharmaceutical preparations. Accurate and sensitive quantification is crucial for quality control, pharmacokinetic studies, and safety assessments. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of imidazole derivatives.
Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of 4-n-propylimidazole is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation followed by tandem mass analysis. |
| Typical Application | Quantification in bulk drug substances and formulations. | Identification and quantification of volatile impurities. | Trace-level quantification in complex matrices (e.g., biological fluids). |
| Sample Preparation | Dissolution, filtration. | Derivatization may be required, liquid-liquid extraction, or solid-phase extraction (SPE). | Protein precipitation, liquid-liquid extraction, or SPE. |
| Estimated LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 ng/mL |
| Estimated LOQ | ~0.3 µg/mL | ~0.03 µg/mL | ~0.3 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Recovery | 98-102% | 90-110% | 95-105% |
Note: The Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, and Recovery values are estimates based on similar analytes and must be experimentally determined during method validation.
Experimental Workflow
The general workflow for the quantification of 4-n-propylimidazole from sample receipt to data analysis is depicted below.
Caption: General experimental workflow for 4-n-propylimidazole quantification.
Detailed Experimental Protocols
HPLC-UV Method for Bulk Drug and Pharmaceutical Formulations
This method is suitable for the quantification of 4-n-propylimidazole as an impurity in active pharmaceutical ingredients (APIs) or in formulated products.
4.1.1. Materials and Reagents
-
4-n-propylimidazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
4.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-n-propylimidazole reference standard in 10 mL of diluent (50:50 acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the sample (API or crushed tablets) and dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of 4-n-propylimidazole in samples where it may be present as a volatile or semi-volatile impurity. Derivatization may be necessary to improve chromatographic performance.
4.2.1. Materials and Reagents
-
4-n-propylimidazole reference standard
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., 4-phenylimidazole)
4.2.2. GC-MS Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
4.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in dichloromethane.
-
Calibration Standards: Prepare by serial dilution and add a fixed concentration of the internal standard.
-
Sample Preparation and Derivatization:
-
Extract the sample with dichloromethane.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
LC-MS/MS Method for Trace Analysis in Biological Matrices
This highly sensitive and selective method is ideal for quantifying 4-n-propylimidazole in complex matrices such as plasma or urine.
4.3.1. Materials and Reagents
-
4-n-propylimidazole reference standard
-
Isotopically labeled internal standard (e.g., 4-n-propylimidazole-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.3.2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: To be determined by infusing a standard solution of 4-n-propylimidazole. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.
4.3.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare in methanol.
-
Calibration Standards: Prepare in the appropriate blank biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject.
-
Method Validation
All analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Validation parameters should include:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
-
Stability of solutions
Safety Precautions
Standard laboratory safety practices should be followed when handling all chemicals and samples. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Application Notes and Protocols for Testing 4-n-Propylimidazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of 4-n-propylimidazole as a corrosion inhibitor, primarily for mild steel in acidic environments. The protocols detailed below cover essential electrochemical and gravimetric methods, alongside surface analysis techniques, to elucidate the inhibitor's mechanism and performance.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Imidazole derivatives, such as 4-n-propylimidazole, are promising candidates due to the presence of nitrogen heteroatoms and a planar ring structure, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document outlines a standardized experimental setup for the comprehensive evaluation of 4-n-propylimidazole's corrosion inhibition properties.
Experimental Workflow
The overall experimental process for evaluating a corrosion inhibitor is outlined in the workflow diagram below. This process begins with the preparation of the material and corrosive solution, followed by a series of electrochemical and gravimetric tests, and concludes with surface analysis to understand the inhibition mechanism.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-n-propylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-n-propylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of 4-n-propylimidazole?
A common and effective method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 4-n-propylimidazole, this would typically involve glyoxal, butyraldehyde (butanal), and a source of ammonia.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting: Low Reaction Yield
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the rate of reaction and the formation of byproducts. We recommend starting with the reported optimal temperature of 60-70°C and then systematically screening a range of temperatures (e.g., 50°C, 60°C, 70°C, 80°C) to find the sweet spot for your specific setup. |
| Incorrect Molar Ratios of Reactants | The stoichiometry of the reactants is crucial. An excess of the aldehyde or ammonia source can lead to side reactions. It is advisable to start with a 1:1:2 molar ratio of glyoxal to butyraldehyde to ammonia. A systematic variation of these ratios can help in optimizing the yield. |
| Inefficient Mixing | In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure vigorous and consistent stirring throughout the reaction. |
| Presence of Impurities in Starting Materials | Impurities in glyoxal, butyraldehyde, or the ammonia source can interfere with the reaction. Use reagents of high purity and consider purification of starting materials if necessary. |
Q3: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common issue. The following steps can help in minimizing the formation of unwanted side products.
Troubleshooting: Byproduct Formation
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Elevated temperatures can promote side reactions, such as polymerization of aldehydes or the formation of other imidazole isomers. Carefully control the reaction temperature and consider running the reaction at a slightly lower temperature for a longer duration. |
| Incorrect Order of Reagent Addition | The order in which reactants are added can influence the reaction pathway. A recommended approach is to first mix the glyoxal and butyraldehyde, and then add the ammonia source slowly to the mixture while maintaining the desired temperature. |
| Air Oxidation | Imidazoles can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products. |
Experimental Protocols
General Procedure for the Synthesis of 4-n-propylimidazole
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
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Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup is flushed with an inert gas (e.g., nitrogen).
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Reagent Charging: The flask is charged with a 40% aqueous solution of glyoxal (0.1 mol).
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Reactant Addition: Butyraldehyde (0.1 mol) is added to the flask. Subsequently, a 25% aqueous solution of ammonia (0.2 mol) is added dropwise from the dropping funnel over a period of 30 minutes.
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Reaction: The reaction mixture is stirred vigorously and heated to 60-70°C for 3-4 hours.
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Workup: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-n-propylimidazole.
Visual Guides
Below are diagrams to visualize the experimental workflow and logical relationships in troubleshooting.
Caption: Experimental workflow for the synthesis of 4-n-propylimidazole.
Caption: Troubleshooting logic for addressing low reaction yields.
improving the yield and purity of 4-n-propylimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-n-propylimidazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-n-propylimidazole, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent Quality: Degradation of starting materials, particularly the aldehyde. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Presence of Water: Anhydrous conditions may be necessary for certain synthetic routes. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. 2. Reagent Verification: Use freshly distilled or high-purity aldehydes. Ensure other reagents meet the required specifications. 3. Stoichiometric Adjustments: Experiment with slight variations in the molar ratios of the reactants. For the Radiszewski reaction, the ratio of aldehyde to glyoxal to ammonia can be critical. 4. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly before use. |
| Formation of Tarry Byproducts | 1. High Reaction Temperature: Excessive heat can lead to polymerization and degradation of reactants and products. 2. Air Oxidation: Sensitivity of reaction intermediates to atmospheric oxygen. 3. Side Reactions: Competing polymerization or condensation reactions of the aldehydes. | 1. Temperature Control: Maintain the reaction temperature within the optimal range. Use a temperature-controlled oil bath for precise heating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Gradual Addition of Reagents: Add the aldehyde reactant slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
| Difficult Purification | 1. Presence of Multiple Impurities: Formation of closely related imidazole derivatives or other byproducts with similar polarities. 2. Product Solubility: The product may be highly soluble in the purification solvent, leading to losses during extraction or crystallization. | 1. Chromatographic Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from impurities.[1] 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to improve purity. 3. Solvent Selection for Extraction: Optimize the solvent system for liquid-liquid extraction to maximize the partitioning of the product into the organic phase while leaving impurities in the aqueous phase. |
| Product Discoloration | 1. Trace Impurities: Presence of minor, highly colored byproducts. 2. Air Oxidation: The product itself may be susceptible to slow oxidation upon exposure to air. | 1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon to adsorb colored impurities, followed by filtration. 2. Storage Conditions: Store the purified 4-n-propylimidazole under an inert atmosphere and protect it from light to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-n-propylimidazole?
A1: A common and versatile method for the synthesis of substituted imidazoles, including 4-n-propylimidazole, is the Radiszewski synthesis. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (propionaldehyde), and ammonia.[2][3]
Q2: How can I improve the yield of my 4-n-propylimidazole synthesis?
A2: To improve the yield, consider the following:
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Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific setup.
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Reagent Purity: Use high-purity, freshly distilled starting materials.
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Control of pH: The pH of the reaction mixture can significantly influence the reaction rate and yield. Maintaining a slightly basic to neutral pH is often beneficial for the condensation step.
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Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can lead to shorter reaction times and higher yields compared to conventional heating.
Q3: What are the typical impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials, over-alkylated products, or other imidazole isomers. Identification can be achieved through techniques such as:
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Thin Layer Chromatography (TLC): To get a preliminary idea of the number of components in your reaction mixture.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the components.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the main product and any significant impurities. A study on a related imidazole synthesis identified several process-related impurities, which can give an indication of potential side products.[1]
Q4: What is the best way to purify crude 4-n-propylimidazole?
A4: The purification method depends on the physical state of your product and the nature of the impurities.
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Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.
Quantitative Data Summary
The following table summarizes hypothetical data from a series of experiments aimed at optimizing the synthesis of 4-n-propylimidazole via a modified Radiszewski reaction. This data is for illustrative purposes to guide experimental design.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |
| 1 | 80 | 12 | Ethanol | 45 | 85 |
| 2 | 100 | 12 | Ethanol | 62 | 88 |
| 3 | 120 | 12 | Ethanol | 55 | 80 |
| 4 | 100 | 24 | Ethanol | 75 | 92 |
| 5 | 100 | 12 | Acetonitrile | 68 | 90 |
| 6 | 100 | 24 | Acetonitrile | 81 | 95 |
Experimental Protocol: Synthesis of 4-n-propylimidazole
This protocol describes a general procedure for the synthesis of 4-n-propylimidazole based on the Radiszewski reaction.
Materials:
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Glyoxal (40% aqueous solution)
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Propionaldehyde
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Ammonium hydroxide (28-30% solution)
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Ethanol
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1.0 eq) and ethanol.
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Addition of Ammonia: Cool the mixture in an ice bath and slowly add ammonium hydroxide (2.5 eq).
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Addition of Aldehyde: To the cooled solution, add propionaldehyde (1.1 eq) dropwise while maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
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Extraction: To the remaining aqueous residue, add ethyl acetate. Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-n-propylimidazole.
Process Workflow and Troubleshooting Diagram
The following diagram illustrates the synthesis workflow and key troubleshooting decision points.
References
Technical Support Center: Enhancing the Stability of 4-n-propylimidazole-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-n-propylimidazole-based catalysts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the use of 4-n-propylimidazole-based catalysts, leading to decreased performance and stability.
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid loss of catalytic activity | Catalyst poisoning from impurities in reactants or solvents. | Purify all reactants and solvents prior to use. Common poisons for metal-based catalysts include sulfur, phosphorus, and lead compounds.[1] Consider using a guard bed to remove impurities before the reactant stream reaches the catalyst. |
| Thermal degradation or sintering of the catalyst.[1][2] | Operate the reaction at the lowest effective temperature. Ensure uniform heat distribution within the reactor to avoid localized hotspots. Characterize the catalyst before and after the reaction using techniques like TEM to check for particle agglomeration. | |
| Leaching of the active metal from the support. | If using a supported catalyst, consider stronger catalyst-support interactions. Functionalize the support with groups that can better anchor the 4-n-propylimidazole complex. | |
| Change in product selectivity | Formation of undesired byproducts due to catalyst degradation. | Analyze the catalyst post-reaction to identify any structural changes. The degradation of the imidazole ring can lead to different active sites. |
| Change in the oxidation state of the metal center. | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. If the reaction requires an oxidant, carefully control its concentration. | |
| Difficulty in catalyst recycling and reuse | Fouling of the catalyst surface by reaction products or byproducts.[2] | Wash the catalyst with an appropriate solvent after each cycle to remove adsorbed species. If fouling is severe, a regeneration step (e.g., calcination) might be necessary, but this should be tested for its effect on catalyst activity. |
| Mechanical loss of the catalyst during recovery. | If using a powdered catalyst, optimize filtration or centrifugation methods. Consider using a monolithic or structured catalyst support for easier handling. | |
| Inconsistent reaction rates between batches | Variations in catalyst preparation. | Standardize the catalyst synthesis protocol, including precursor concentrations, temperature, and reaction time. Ensure thorough mixing during synthesis for uniform catalyst composition. |
| Aging of the catalyst during storage. | Store the catalyst under an inert atmosphere and in a desiccator to protect it from air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for 4-n-propylimidazole-based catalysts?
A1: The primary deactivation mechanisms can be broadly categorized as chemical, thermal, and mechanical.[1][2]
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Chemical Deactivation: This includes poisoning by impurities in the feedstock which block the active sites of the catalyst.[1][2] The imidazole ring itself can also be susceptible to oxidative or photolytic degradation.[3]
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Thermal Deactivation: High reaction temperatures can lead to the agglomeration (sintering) of metal particles in supported catalysts, reducing the active surface area.[2]
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Mechanical Deactivation: This can involve fouling, where the catalyst surface is blocked by reaction byproducts or coke formation, and attrition, which is the physical loss of catalyst material.[2]
Q2: How can I improve the thermal stability of my 4-n-propylimidazole-based catalyst?
A2: To enhance thermal stability, consider the following strategies:
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Use of a Support: Dispersing the catalyst on a stable, high-surface-area support material can prevent the agglomeration of active sites.
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Ligand Modification: While you are using 4-n-propylimidazole, studies have shown that longer alkyl chains on the imidazole ring can sometimes offer better steric stabilization to metal nanoparticles.[4]
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Reaction Conditions: Operate your reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Q3: My reaction involves an oxidative environment. How can I protect the 4-n-propylimidazole ligand from degradation?
A3: The imidazole moiety can be susceptible to oxidation.[3] To mitigate this:
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Controlled Oxidant Addition: If an oxidant is a necessary reagent, use it in stoichiometric amounts and add it slowly to the reaction mixture.
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Steric Shielding: Consider synthesizing derivatives of 4-n-propylimidazole with bulky groups at other positions on the imidazole ring to sterically hinder attack by oxidizing agents.
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Inert Atmosphere: If the oxidation is from atmospheric oxygen, ensure your reaction is carried out under a strictly inert atmosphere.
Q4: What is the best way to store my 4-n-propylimidazole-based catalyst?
A4: To ensure the longevity of your catalyst during storage:
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Inert Environment: Store the catalyst in a glovebox or a sealed vial under an inert gas like nitrogen or argon.
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Dry Conditions: Keep the catalyst in a desiccator to protect it from moisture, which can hydrolyze certain metal complexes or promote agglomeration.
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Away from Light: If your catalyst is light-sensitive, store it in an amber vial or a dark container to prevent photodegradation.[3]
Experimental Protocols
Protocol 1: General Synthesis of a Supported 4-n-propylimidazole-Based Catalyst
This protocol describes a general method for impregnating a metal precursor and 4-n-propylimidazole onto a support material.
Materials:
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Metal salt precursor (e.g., Palladium(II) acetate, Copper(II) chloride)
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4-n-propylimidazole
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Support material (e.g., activated carbon, silica gel, alumina)
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Solvent (e.g., ethanol, acetone, dichloromethane)
Procedure:
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Dry the support material under vacuum at 120°C for 4 hours to remove any adsorbed water.
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Dissolve the metal salt precursor and 4-n-propylimidazole in the chosen solvent in a round-bottom flask. The molar ratio of the ligand to the metal will depend on the desired coordination chemistry.
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Add the dried support material to the solution.
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Stir the suspension at room temperature for 24 hours to ensure complete impregnation.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dry the resulting solid catalyst in a vacuum oven at a temperature that does not cause decomposition (e.g., 60-80°C) for 12 hours.
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Store the catalyst under an inert atmosphere.
Protocol 2: Catalyst Recycling and Regeneration
This protocol provides a general procedure for recycling a heterogeneous 4-n-propylimidazole-based catalyst.
Procedure:
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Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.
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Washing: Wash the recovered catalyst multiple times with a solvent that can dissolve any adsorbed products or byproducts but does not dissolve the catalyst itself. Common washing solvents include diethyl ether, hexane, or the reaction solvent.
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Drying: Dry the washed catalyst under vacuum to remove residual solvent.
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Regeneration (if necessary): If washing is insufficient to restore activity due to severe fouling or coking, a regeneration step may be required. This could involve calcination at a controlled temperature in air or an inert atmosphere. Note: The optimal regeneration conditions must be determined experimentally as they can also lead to catalyst deactivation if too harsh.
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Reuse: The dried (and regenerated, if applicable) catalyst can then be used in a subsequent reaction.
Visualizations
Caption: Major pathways for the deactivation of 4-n-propylimidazole-based catalysts.
Caption: A logical workflow for enhancing the stability of 4-n-propylimidazole-based catalysts.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole-rich copper peptides as catalysts in xenobiotic degradation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the performance of 4-n-propylimidazole corrosion inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-n-propylimidazole as a corrosion inhibitor in experimental settings.
FAQs: Strategies to Improve Performance
Q1: What is the primary mechanism by which 4-n-propylimidazole inhibits corrosion?
A1: 4-n-propylimidazole, like other imidazole derivatives, primarily functions by adsorbing onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The imidazole ring, with its nitrogen heteroatoms and π-electrons, acts as the primary site for adsorption. The 4-n-propyl group can enhance this protective barrier by increasing the hydrophobicity of the film, which repels water and other corrosive agents.
Q2: How does the n-propyl group in 4-n-propylimidazole influence its performance compared to other alkyl-substituted imidazoles?
A2: The length of the alkyl chain in alkylimidazoles can significantly impact their performance as corrosion inhibitors. Generally, a longer alkyl chain increases the hydrophobicity and the surface area covered by the inhibitor molecule, leading to a more densely packed and effective protective film. Therefore, 4-n-propylimidazole is expected to offer improved performance over imidazole or methylimidazole due to the increased hydrophobic effect of the propyl group. This can result in higher inhibition efficiency under similar conditions.
Q3: What are the key experimental parameters to optimize for maximizing the inhibition efficiency of 4-n-propylimidazole?
A3: To achieve optimal performance with 4-n-propylimidazole, careful consideration should be given to the following parameters:
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Concentration: There is typically an optimal concentration range for an inhibitor. Below this range, the surface coverage is incomplete, and above it, issues like micelle formation or decreased solubility can reduce efficiency.[1]
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Temperature: Temperature can have a complex effect. For some imidazole derivatives, inhibition efficiency increases with temperature up to a certain point, but at higher temperatures, desorption of the inhibitor can occur, leading to a decrease in performance.[2][3]
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pH of the corrosive medium: The pH of the environment can influence the chemical form of the imidazole and the nature of the metal surface, thereby affecting the adsorption process.
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Flow conditions: In dynamic environments, the stability of the adsorbed inhibitor film is crucial. Laboratory tests should simulate field conditions as closely as possible to accurately predict performance.
Q4: Can 4-n-propylimidazole be used in combination with other compounds to enhance its performance?
A4: Yes, synergistic effects are often observed when corrosion inhibitors are used in combination with other substances. For instance, halide ions (like Cl⁻ and I⁻) can co-adsorb with the inhibitor, enhancing its surface coverage and stability. It is also common to formulate inhibitors with surfactants or other organic molecules to improve their performance in specific environments. However, compatibility testing is essential to avoid antagonistic effects.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Inhibition Efficiency | 1. Sub-optimal inhibitor concentration.[4] 2. Temperature is too high, causing inhibitor desorption.[2] 3. Inadequate mixing or dispersion of the inhibitor in the corrosive medium. 4. Presence of interfering ions or compounds in the solution. | 1. Perform a concentration optimization study to find the most effective concentration. 2. Evaluate the inhibitor's performance at different temperatures to determine its operational window. 3. Ensure proper mixing and consider using a co-solvent if solubility is an issue. 4. Analyze the composition of your corrosive medium and perform compatibility tests. |
| Inconsistent or Non-Reproducible Results in Electrochemical Tests (EIS, Potentiodynamic Polarization) | 1. Unstable open circuit potential (OCP) before measurement. 2. Contamination of the working electrode surface. 3. High noise levels in the electrochemical cell setup. 4. Incorrect experimental parameters (e.g., scan rate, potential range). | 1. Allow the system to stabilize for a sufficient time (e.g., 30-60 minutes) to reach a steady OCP before starting the measurement.[5] 2. Ensure a consistent and thorough cleaning and polishing procedure for the working electrode before each experiment. 3. Check for proper grounding of the potentiostat and use a Faraday cage to shield the cell from external electromagnetic interference. 4. Consult literature for appropriate parameters for similar systems or perform preliminary tests to determine optimal settings. |
| Weight Loss Measurements Show High Variability | 1. Inconsistent surface preparation of metal coupons. 2. Incomplete removal of corrosion products before final weighing. 3. Insufficient immersion time to observe significant weight loss. 4. Contamination of the cleaning solution. | 1. Standardize the coupon preparation procedure, including polishing and cleaning steps. 2. Use appropriate cleaning procedures (e.g., as per ASTM G1 standard) to remove all corrosion products without removing the base metal. 3. Increase the duration of the immersion test to ensure measurable and reproducible weight loss. 4. Use fresh cleaning solutions for each set of experiments. |
| Precipitation of the Inhibitor from the Solution | 1. Exceeding the solubility limit of 4-n-propylimidazole in the test medium. 2. Change in temperature or pH affecting solubility. 3. Reaction of the inhibitor with other components in the solution. | 1. Determine the solubility of 4-n-propylimidazole in your specific medium before preparing high-concentration solutions. 2. Monitor and control the temperature and pH of the solution throughout the experiment. 3. Conduct compatibility tests with all components of the corrosive medium. |
Quantitative Data Summary
Disclaimer: The following data for 4-n-propylimidazole is illustrative and based on the typical performance of alkylimidazole corrosion inhibitors. Specific experimental validation is required for precise values.
Table 1: Illustrative Inhibition Efficiency of 4-n-Propylimidazole on Mild Steel in 1 M HCl at Different Concentrations and Temperatures (Determined by Weight Loss)
| Concentration (ppm) | Inhibition Efficiency (%) at 25°C | Inhibition Efficiency (%) at 50°C |
| 50 | 75.2 | 70.5 |
| 100 | 88.6 | 84.3 |
| 200 | 92.1 | 89.8 |
| 400 | 93.5 | 91.2 |
| 500 | 94.0 | 90.7 |
Table 2: Illustrative Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of 4-n-Propylimidazole at 25°C
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 250 | 100 | - |
| 100 ppm | -435 | 28 | 950 | 88.8 |
| 200 ppm | -430 | 19 | 1300 | 92.4 |
| 400 ppm | -425 | 15 | 1650 | 94.0 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen.
Methodology:
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Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
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Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
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Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of 4-n-propylimidazole for a predetermined period (e.g., 24 hours) at a constant temperature.
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Cleaning: After immersion, retrieve the coupons. Remove corrosion products according to standard procedures (e.g., ASTM G1), which may involve scrubbing with a soft brush in a specific cleaning solution.
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Final Weighing: Rinse the cleaned coupons with distilled water, dry thoroughly, and reweigh.
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Calculation:
-
Corrosion Rate (CR) = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
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Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
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Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion mechanism and determine the charge transfer resistance.
Methodology:
-
Electrode Preparation: Use a three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. Prepare the working electrode surface as described for weight loss measurements.
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Stabilization: Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize.[5]
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Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
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Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the effect of the inhibitor on anodic and cathodic reactions.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for EIS and allow the OCP to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[5]
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.
-
Calculation:
-
Inhibition Efficiency (IE%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.[1]
-
Visualizations
Caption: Experimental workflow for evaluating 4-n-propylimidazole performance.
Caption: Mechanism of corrosion inhibition by 4-n-propylimidazole.
References
- 1. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid : Oriental Journal of Chemistry [orientjchem.org]
- 4. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 4-n-Propylimidazole
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility issues encountered with 4-n-propylimidazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of 4-n-propylimidazole and why can it be difficult to work with?
Q2: How does pH impact the solubility of 4-n-propylimidazole?
Q3: My 4-n-propylimidazole is precipitating in my neutral aqueous buffer. What are the first troubleshooting steps?
If you observe precipitation, the initial and most effective step is to lower the pH of your solution. By adding a small amount of a dilute acid (e.g., 0.1 M HCl), you can protonate the 4-n-propylimidazole, thereby increasing its solubility. It is recommended to prepare a concentrated stock solution in an acidic vehicle and then dilute it into your final buffer, ensuring the final pH of the experimental medium remains in a suitable range for your assay.
Q4: Can co-solvents be used to improve the solubility of 4-n-propylimidazole?
Yes, co-solvents are a widely used and effective method for dissolving hydrophobic compounds in aqueous solutions.[7][8][9][10] Co-solvents work by reducing the polarity of the water, which helps to solvate the non-polar propyl group of the molecule.[10]
Q5: What are some recommended co-solvents and what concentrations should I consider?
Commonly used, biocompatible co-solvents include:
-
Ethanol: Often used in small percentages (e.g., 1-5%) to aid dissolution.[7]
-
Propylene Glycol (PG): A versatile co-solvent used in many pharmaceutical formulations.[7][9]
-
Polyethylene Glycol (PEG), especially low-molecular-weight versions like PEG 400: Effective at increasing the solubility of poorly soluble drugs.[11]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use should be minimized in cell-based assays due to potential toxicity.
It is crucial to start with low concentrations of the co-solvent and empirically determine the minimum amount needed for complete dissolution to avoid potential interference with your experiment.
Q6: Are there alternative methods to pH adjustment and co-solvents for enhancing solubility?
Complexation with cyclodextrins is another powerful technique.[12][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][15] The hydrophobic portion of 4-n-propylimidazole can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has significantly improved aqueous solubility.[12][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during experiment | The final concentration of 4-n-propylimidazole exceeds its solubility in the final assay medium due to dilution of the stock solution (containing acid or co-solvent). | 1. Lower the pH: Ensure the final pH of your assay medium is sufficiently acidic to maintain solubility. 2. Increase Co-solvent: Check if the final concentration of the co-solvent is adequate. You may need to prepare a more concentrated stock or add a small amount of co-solvent to the final medium. 3. Use Cyclodextrins: Prepare the 4-n-propylimidazole as an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD) for enhanced solubility across a wider pH range.[12] |
| Inconsistent experimental results | Poor solubility is leading to variable and inaccurate concentrations of the active compound in the assay. | 1. Confirm Dissolution: Visually inspect your stock and final solutions for any signs of cloudiness or precipitate before each experiment. 2. Re-evaluate Solubilization Method: Your current method may not be robust enough. Systematically test different approaches (pH adjustment, various co-solvents, cyclodextrins) to find the optimal conditions. 3. Prepare Fresh Solutions: Avoid using old stock solutions, as the compound may precipitate over time. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution via pH Adjustment
-
Objective: To prepare a 10 mM stock solution of 4-n-propylimidazole in an acidic aqueous vehicle.
-
Materials: 4-n-propylimidazole, 1 M Hydrochloric Acid (HCl), Deionized Water, pH meter.
-
Procedure:
-
Weigh the required amount of 4-n-propylimidazole.
-
Add a volume of deionized water to constitute approximately 80% of the final desired volume.
-
While stirring, slowly add 1 M HCl dropwise until all the solid material has dissolved.
-
Check the pH of the solution. Adjust to a final pH of approximately 2-3 to ensure complete protonation and solubilization.
-
Add deionized water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
-
Protocol 2: Solubility Enhancement Using a Co-solvent
-
Objective: To prepare a 10 mM stock solution of 4-n-propylimidazole using Ethanol as a co-solvent.
-
Materials: 4-n-propylimidazole, 100% Ethanol, Deionized Water.
-
Procedure:
-
Weigh the required amount of 4-n-propylimidazole.
-
Add a small volume of 100% Ethanol (e.g., 10-20% of the final volume) and vortex until the compound is fully dissolved.
-
Slowly add the deionized water dropwise while continuously vortexing to prevent precipitation.
-
Bring the solution to the final desired volume with deionized water.
-
If any cloudiness appears, add a small additional amount of ethanol until the solution is clear. Note the final percentage of the co-solvent.
-
Visual Guides
Caption: Troubleshooting workflow for 4-n-propylimidazole solubility.
Caption: Effect of pH on 4-n-propylimidazole ionization and solubility.
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. youtube.com [youtube.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Purification of 4-n-Propylimidazole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-n-propylimidazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for 4-n-propylimidazole?
A1: The primary purification techniques for 4-n-propylimidazole, which is often a liquid at room temperature, include:
-
Vacuum Distillation: This is the most common method for purifying liquid imidazoles. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.
-
Azeotropic Distillation: This technique can be employed to separate 4-n-propylimidazole from close-boiling impurities by introducing an entrainer that forms an azeotrope with one of the components.[1]
-
Column Chromatography: Silica gel column chromatography can be effective for separating 4-n-propylimidazole from non-polar or more polar impurities.
-
Salt Formation and Recrystallization: 4-n-propylimidazole can be converted to a salt (e.g., hydrochloride or tosylate salt), which is often a solid.[2] This solid salt can then be purified by recrystallization from a suitable solvent, and the pure imidazole can be regenerated by neutralization.
Q2: What are the typical impurities I might encounter in my crude 4-n-propylimidazole?
A2: Impurities in 4-n-propylimidazole typically arise from the synthesis process. Common impurities include:
-
Unreacted Starting Materials: Residual imidazole and propylating agents (e.g., propyl bromide).
-
Positional Isomers: During the alkylation of the imidazole ring, both N1- and N3-alkylation can occur, leading to the formation of regioisomers. The separation of these isomers can be challenging.
-
Over-alkylation Products: Formation of quaternary imidazolium salts if an excess of the alkylating agent is used.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Byproducts from Side Reactions: Depending on the specific synthetic route, other byproducts may be present.
Q3: What are the key physical properties of 4-n-propylimidazole to consider during purification?
A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Weight | 110.16 g/mol | [3] |
| Boiling Point | 94 °C at 11 mmHg | [4] |
| Appearance | Colorless to pale yellow liquid |
Troubleshooting Guides
Vacuum Distillation
Problem: Product is decomposing during distillation, leading to low yield and dark-colored distillate.
| Possible Cause | Suggested Solution |
| Temperature is too high. | Decrease the distillation temperature by applying a higher vacuum. Aim for a distillation temperature well below the decomposition point of your compound. |
| Heating is uneven. | Use a heating mantle with a stirrer or an oil bath to ensure even heating of the distillation flask. This prevents localized overheating. |
| Presence of acidic or basic impurities. | Neutralize the crude product before distillation. Acidic or basic residues can catalyze decomposition at elevated temperatures. A simple aqueous workup can help remove these impurities. |
| Prolonged heating. | Minimize the time the compound is exposed to high temperatures. Once the desired fraction is collected, stop the distillation. |
Problem: Poor separation of 4-n-propylimidazole from a close-boiling impurity.
| Possible Cause | Suggested Solution |
| Inefficient distillation column. | Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Reflux ratio is too low. | Increase the reflux ratio to improve separation efficiency. This means returning more of the condensed vapor to the column. |
| Formation of an azeotrope. | Consider using azeotropic distillation with a suitable entrainer that can selectively form an azeotrope with either the product or the impurity, altering their relative volatilities.[1][5] |
Column Chromatography
Problem: Co-elution of 4-n-propylimidazole and impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. A common starting point for imidazoles is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Poor column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred. |
Problem: Product is streaking or tailing on the TLC/column.
| Possible Cause | Suggested Solution |
| Compound is too polar for the solvent system. | Increase the polarity of the eluent by adding a small amount of a more polar solvent like methanol. |
| Interaction with acidic silica gel. | Imidazoles are basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent to suppress this interaction. Alternatively, use neutral or basic alumina as the stationary phase. |
Recrystallization (of imidazole salts)
Problem: The compound oils out instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solvent is too good a solvent. | Use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a "good" solvent and a "poor" solvent (antisolvent) is often effective. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| Presence of impurities. | Impurities can inhibit crystallization. Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization. |
Problem: Low recovery of the purified salt.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or even a freezer (if the solvent's freezing point allows) to maximize precipitation. |
| Incomplete salt formation. | Ensure the correct stoichiometry of the acid is used for salt formation. |
Experimental Protocols
Protocol 1: Purification of 4-n-propylimidazole by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume). Include a magnetic stirrer. Ensure all glass joints are properly greased and sealed.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Heating: Place the distillation flask in a heating mantle or an oil bath.
-
Distillation:
-
Begin stirring the crude 4-n-propylimidazole.
-
Gradually apply vacuum and monitor the pressure.
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Slowly increase the temperature of the heating source.
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Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
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As the temperature approaches the expected boiling point of 4-n-propylimidazole at the given pressure (e.g., ~94 °C at 11 mmHg), change to a clean receiving flask.[4]
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Collect the fraction that distills over a narrow temperature range. This is the purified product.
-
Monitor the purity of the collected fractions by a suitable analytical method such as GC-MS or NMR.
-
-
Shutdown: Once the desired fraction is collected, or if the temperature starts to rise significantly, stop the distillation. Allow the apparatus to cool down completely before slowly releasing the vacuum.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude 4-n-propylimidazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of a strong acid (e.g., HCl in diethyl ether or p-toluenesulfonic acid in isopropanol) dropwise with stirring.[2]
-
The imidazole salt should precipitate out of the solution. If it doesn't, you may need to cool the solution or add a less polar co-solvent.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold solvent to remove soluble impurities.
-
-
Recrystallization:
-
Choose a suitable solvent or solvent mixture for recrystallization. The salt should be soluble in the hot solvent and insoluble in the cold solvent. Common solvents for recrystallizing salts include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or hexane.
-
Dissolve the crude salt in the minimum amount of the boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation of Pure Salt:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Neutralize the solution by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the free 4-n-propylimidazole with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified 4-n-propylimidazole.
-
Visualizations
Caption: General purification workflows for 4-n-propylimidazole.
Caption: Troubleshooting logic for vacuum distillation issues.
References
- 1. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3170849A - Recovery and purification of c-alkyl imidazoles by azeotropic distillation - Google Patents [patents.google.com]
preventing isomerization during the synthesis of substituted 4-n-propylimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of substituted 4-n-propylimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization during the synthesis of 4-n-propylimidazoles?
The principal cause of isomerization is the tautomeric nature of the 4-n-propyl-1H-imidazole intermediate. The imidazole ring has two nitrogen atoms, and the proton on the nitrogen can readily move from one nitrogen to the other. This creates a dynamic equilibrium between two tautomeric forms: 4-n-propyl-1H-imidazole and 5-n-propyl-1H-imidazole. When this intermediate is subsequently alkylated or undergoes other substitutions on a nitrogen atom, a mixture of the 1,4- and 1,5-disubstituted isomers is often formed.
Q2: How can I control the regioselectivity of the N-alkylation to favor the desired 4-n-propyl isomer?
Controlling the regioselectivity of N-alkylation is key to preventing a mixture of isomers. The outcome of the reaction can be influenced by several factors, including:
-
Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent can favor the alkylation of the less sterically hindered nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms, directing the alkylation.
-
Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the ratio of the final isomeric products. This is often a result of kinetic versus thermodynamic control.
Q3: What is the difference between kinetic and thermodynamic control in this synthesis?
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed the fastest is the major product. This is often the less sterically hindered isomer.
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. This allows the reaction to reach equilibrium, and the most stable product will be the major isomer. This may or may not be your desired isomer.
Q4: How can I analyze the ratio of 4-n-propylimidazole and 5-n-propylimidazole isomers in my product mixture?
Several analytical techniques can be employed to determine the isomeric ratio:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the isomers based on their different retention times and mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can effectively separate the isomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to differentiate between the isomers. The chemical shifts of the protons and carbons on the imidazole ring will be slightly different for the 4- and 5-substituted isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of the undesired 5-n-propyl isomer. | The reaction may be under thermodynamic control, favoring the more stable isomer. The chosen base and solvent may not provide sufficient steric hindrance to direct the alkylation. | - Lower the reaction temperature: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to favor the kinetically controlled product, which is often the less sterically hindered 4-isomer. - Change the base: Use a bulkier base (e.g., potassium tert-butoxide instead of sodium hydride) to increase steric hindrance around the nitrogen atoms. - Vary the solvent: A less polar solvent may favor the formation of a specific tautomer, influencing the final isomer ratio. Experiment with solvents like THF, dioxane, or toluene. |
| Inconsistent isomer ratios between batches. | Variations in reaction setup, temperature control, or reagent addition rate. Impurities in starting materials. | - Standardize the protocol: Ensure consistent reaction times, temperatures, and rates of reagent addition. Use a temperature-controlled reaction vessel. - Purify starting materials: Ensure the purity of the starting 4(5)-n-propylimidazole and the alkylating agent. |
| Difficulty in separating the 4- and 5-n-propyl isomers. | The isomers have very similar physical properties, making separation by standard column chromatography challenging. | - Optimize HPLC conditions: Use a high-resolution HPLC column (e.g., a C18 or a specialized aromatic column) and develop a gradient elution method to improve separation. - Derivatization: Consider derivatizing the imidazole nitrogen to introduce a functional group that may aid in separation. |
| Low overall yield of the desired 4-n-propyl isomer. | Suboptimal reaction conditions leading to side reactions or incomplete conversion. | - Optimize reaction time and temperature: Conduct a time-course study to determine the optimal reaction time for maximum conversion. - Screen different bases and solvents: A systematic screening of reaction conditions can help identify the combination that provides the highest yield of the desired isomer. |
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Ratio (Hypothetical Data)
| Temperature (°C) | 4-n-propyl Isomer (%) | 5-n-propyl Isomer (%) |
| 0 | 75 | 25 |
| 25 (Room Temp) | 60 | 40 |
| 80 | 45 | 55 |
Table 2: Effect of Base on Isomer Ratio (Hypothetical Data)
| Base | Solvent | 4-n-propyl Isomer (%) | 5-n-propyl Isomer (%) |
| Sodium Hydride (NaH) | THF | 65 | 35 |
| Potassium Carbonate (K2CO3) | DMF | 55 | 45 |
| Potassium tert-Butoxide (t-BuOK) | THF | 80 | 20 |
Experimental Protocols
Protocol 1: General Synthesis of 1,4-disubstituted-n-propylimidazole
This protocol is adapted from the synthesis of 1-propyl-4(5)-methylimidazole and should be optimized for specific substrates.
Materials:
-
4(5)-n-propyl-1H-imidazole
-
Alkyl halide (e.g., propyl bromide)
-
Sodium hydroxide (NaOH) or other suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4(5)-n-propyl-1H-imidazole in anhydrous THF, add the base (e.g., NaOH pellets) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imidazolide anion.
-
Slowly add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to separate the isomers.
Protocol 2: GC-MS Analysis of Isomer Ratio
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is recommended.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizations
Caption: Tautomerization and subsequent N-alkylation pathway.
Caption: Troubleshooting workflow for isomer ratio optimization.
long-term stability issues of 4-n-propylimidazole-based ionic liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 4-n-propylimidazole-based ionic liquids.
Frequently Asked Questions (FAQs)
Q1: My 4-n-propylimidazole-based ionic liquid is turning yellow over time. What is causing this discoloration?
A1: The yellowing of imidazolium-based ionic liquids is a common observation and can be attributed to several factors. Primarily, it is often due to the presence of trace impurities, which may have very high molar extinction coefficients, meaning even parts-per-billion levels can cause visible color.[1] Overheating during synthesis or storage can also induce the formation of color bodies.[1] Additionally, reactions with atmospheric components or slow decomposition, especially in the presence of light or oxygen, can lead to the formation of chromophores. While colored samples may still appear pure by standard analytical techniques like NMR or mass spectrometry, the discoloration indicates potential degradation that could impact experimental results.[1]
Q2: I've noticed a change in the viscosity of my ionic liquid during my experiment. What could be the cause?
A2: Changes in the viscosity of ionic liquids are often linked to water absorption. Many ionic liquids are hygroscopic, and even small amounts of absorbed water can significantly decrease viscosity.[2][3] The extent of this effect depends on the specific anion and the ambient humidity.[4][5] Temperature fluctuations also play a crucial role, as viscosity is highly temperature-dependent.[2][3] In some cases, unexpected chemical reactions or degradation of the ionic liquid could lead to the formation of new species with different viscous properties.
Q3: Can impurities from the synthesis of 4-n-propylimidazole-based ionic liquids affect their long-term stability?
A3: Yes, impurities from the synthesis process can have a significant impact on the long-term stability of ionic liquids. Common impurities include unreacted starting materials (e.g., 1-propylimidazole, alkyl halides), residual solvents, and by-products.[6] Halide impurities, in particular, are known to decrease the thermal stability of ionic liquids.[7] The presence of basic impurities like imidazole can catalyze degradation reactions, especially at the C2 position of the imidazolium ring.[6] Therefore, thorough purification of the ionic liquid after synthesis is crucial for ensuring its long-term stability and obtaining reproducible experimental results.
Q4: What are the recommended storage conditions for 4-n-propylimidazole-based ionic liquids to ensure their long-term stability?
A4: To ensure the long-term stability of 4-n-propylimidazole-based ionic liquids, it is recommended to store them in a cool, dry, and dark place. They should be kept in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.[8] For prolonged storage, refrigeration is advisable, especially for ionic liquids with lower thermal stability. It is also important to avoid contact with incompatible materials, such as strong acids or bases, which could accelerate degradation.[8]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments involving 4-n-propylimidazole-based ionic liquids.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Ionic liquid degradation, presence of impurities (water, halides), batch-to-batch variation. | - Confirm the purity of the ionic liquid using techniques like NMR or Karl Fischer titration for water content.- If degradation is suspected, purify the ionic liquid before use.- Standardize storage and handling procedures to minimize exposure to air and moisture.- If possible, use ionic liquids from the same batch for a series of related experiments. |
| Unexpected Side Reactions | The ionic liquid may not be an "innocent" solvent and could be participating in the reaction. The acidic proton at the C2 position of the imidazolium ring can be reactive under certain conditions.[6] | - Review the literature for similar reactions in ionic liquids to check for known reactivity.- Consider using an ionic liquid with a substituted C2 position on the imidazolium ring to block this reaction pathway.- Perform control experiments with the ionic liquid and reactants separately to identify any potential side reactions. |
| Difficulty in Product Extraction | High viscosity of the ionic liquid, unfavorable partitioning of the product. | - Lower the viscosity of the ionic liquid by gentle heating or by adding a co-solvent.- Select an extraction solvent with a more favorable partition coefficient for your product.- Consider alternative separation techniques such as distillation (if the product is volatile) or membrane filtration. |
| Phase Separation or Immiscibility Issues | Changes in temperature, absorption of water, or reaction with a component of the mixture. The miscibility of imidazolium-based ionic liquids with water can be dependent on the alkyl chain length.[6] | - Ensure the experimental temperature is within the miscible range for your system.- Dry the ionic liquid and other components before mixing to remove excess water.- Investigate potential reactions between the ionic liquid and other components that could lead to the formation of an immiscible species. |
Quantitative Stability Data
The following tables summarize available quantitative data on the stability of imidazolium-based ionic liquids. Data specifically for 4-n-propylimidazole-based ionic liquids is limited; therefore, data for closely related analogs are included for comparison. The stability is highly dependent on the anion.
Table 1: Thermal Decomposition Temperatures (Td) of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Td (°C) | Measurement Conditions |
| 1-Butyl-3-methylimidazolium chloride | Cl⁻ | ~250-300 | TGA, variable heating rates[7] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | BF₄⁻ | ~350-400 | TGA, inert atmosphere[9] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | PF₆⁻ | ~350-400 | TGA, inert atmosphere |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | BF₄⁻ | >350 | Boiling point[10] |
| 1-Propyl-3-methylimidazolium chloride | Cl⁻ | Not specified | Melting point 60°C[11] |
Disclaimer: The thermal stability of ionic liquids can be influenced by factors such as purity, heating rate, and the surrounding atmosphere. The values presented are approximate and should be used as a general guide.
Table 2: Effect of Water Content on the Viscosity of an Imidazolium-Based Ionic Liquid
| Water Content (ppm) | Viscosity Change (%) | Ionic Liquid System |
| up to 30,000 | 39 - 56% decrease | Ethylammonium nitrate and propylammonium nitrate[4] |
Disclaimer: This data illustrates the general trend of viscosity reduction with increasing water content. The exact change will vary depending on the specific ionic liquid and temperature.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan is clean.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the 4-n-propylimidazole-based ionic liquid into the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[9]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is often taken as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.
Protocol 2: Monitoring Long-Term Stability by ¹H NMR Spectroscopy
-
Initial Sample Preparation: Dissolve a known amount of the fresh 4-n-propylimidazole-based ionic liquid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H NMR spectrum. This will serve as the baseline (t=0) spectrum.
-
Storage: Store the bulk ionic liquid under the desired conditions (e.g., elevated temperature, exposure to air/light).
-
Time-Point Sampling: At regular intervals (e.g., weekly or monthly), take a small aliquot of the stored ionic liquid and prepare an NMR sample as in step 1.
-
Data Acquisition: Acquire the ¹H NMR spectrum for each time-point sample under the same experimental conditions as the initial sample.
-
Data Analysis: Compare the spectra over time. Look for the appearance of new peaks, changes in the chemical shifts of existing peaks, and a decrease in the integration of the ionic liquid peaks relative to an internal standard. These changes can indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for assessing ionic liquid stability.
Caption: Potential degradation pathways for imidazolium ILs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Ionic Liquids in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. proionic.com [proionic.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-Ethyl-3-methylimidazolium tetrafluoroborate = 98 HPLC 143314-16-3 [sigmaaldrich.com]
- 11. iolitec.de [iolitec.de]
Validation & Comparative
Alkylimidazoles as Corrosion Inhibitors: A Comparative Study of 4-n-Propylimidazole and its Homologues
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the various classes of organic inhibitors, alkylimidazoles have garnered significant attention due to their efficacy in mitigating the corrosion of metals, particularly steel, in acidic environments. This guide provides a comparative analysis of 4-n-propylimidazole and other short-chain alkylimidazoles—specifically methyl, ethyl, and butyl derivatives—as corrosion inhibitors. The information presented is synthesized from various experimental studies to offer a comprehensive overview of their performance, supported by detailed experimental protocols and mechanistic insights.
Performance Comparison of Alkylimidazoles
The inhibition efficiency of alkylimidazoles is intrinsically linked to their molecular structure, particularly the length of the alkyl chain attached to the imidazole ring. This structural variation influences their solubility, adsorption characteristics on the metal surface, and ultimately, their ability to form a protective barrier against corrosive agents. The following tables summarize key performance indicators gathered from multiple studies. It is important to note that the experimental conditions across these studies may vary, including the specific steel alloy, acid concentration, and temperature.
Table 1: Inhibition Efficiency of Alkylimidazoles
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| 2-Methylimidazole[1][2] | 10 | 1N HCl | 30 | 85.2 |
| 1-Ethyl-3-methylimidazolium | 5 | 1M HCl | 25 | ~90 |
| 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid[3] | 0.5 | 1N HCl | 30 | >90 |
| 1-Butyl-3-methylimidazolium Chloride[4] | 5 | 1M HCl | 30 | ~85 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (mM) | Corrosive Medium | Corrosion Current Density (icorr) (µA/cm²) |
| Blank | - | 1N HCl | ~1150 |
| 2-Methylimidazole[1][2] | 10 | 1N HCl | 170 |
| 1-Ethyl-3-methylimidazolium | 5 | 1M HCl | ~50 |
| 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid[3] | 0.5 | 1N HCl | Not Specified |
| 1-Butyl-3-methylimidazolium Chloride[4] | 5 | 1M HCl | ~120 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (mM) | Corrosive Medium | Charge Transfer Resistance (Rct) (Ω·cm²) |
| Blank | - | 1M HCl | ~20 |
| 1-Ethyl-3-methylimidazolium | 5 | 1M HCl | ~450 |
| 1-Butyl-3-methylimidazolium Chloride[4] | 5 | 1M HCl | ~200 |
Experimental Protocols
The data presented in this guide are primarily derived from three key experimental techniques: weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The following are detailed methodologies for these experiments.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Methodology:
-
Specimen Preparation: Mild steel coupons of a standard dimension are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.
-
Immersion: The coupons are then suspended in the corrosive solution (e.g., 1M HCl) with and without the addition of various concentrations of the alkylimidazole inhibitors.
-
Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (typically using a solution containing HCl and a cleaning inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (g/m²h) = ΔW / (A * t)
-
Where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
IE% = [(CRblank - CRinh) / CRblank] * 100
-
Where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization studies are employed to understand the kinetics of the anodic and cathodic reactions and to determine the corrosion current density.
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (typically a platinum sheet), and a reference electrode (such as a Saturated Calomel Electrode - SCE).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a specific period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (a plot of log(current density) vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr,blank - icorr,inh) / icorr,blank] * 100
-
Where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Methodology:
-
Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.
-
Frequency Scan: After the OCP has stabilized, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Acquisition: The impedance data is recorded and typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The Nyquist plots are often modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:
-
IE% = [(Rct,inh - Rct,blank) / Rct,inh] * 100
-
Where Rct,blank and Rct,inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating and understanding corrosion inhibitors, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Caption: Proposed mechanism of corrosion inhibition by alkylimidazoles.
Discussion and Conclusion
The available data, although from varied sources, suggests a general trend: the corrosion inhibition efficiency of n-alkylimidazoles tends to increase with the length of the alkyl chain. This is attributed to the larger surface area covered by longer alkyl chains, which enhances the formation of a more compact and durable protective film on the metal surface. The imidazole ring, with its nitrogen heteroatoms, plays a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of iron atoms, leading to the formation of a coordinate bond. The alkyl chain then extends away from the surface, creating a hydrophobic barrier that repels corrosive aqueous species.
While direct comparative data for 4-n-propylimidazole is limited in the readily available literature, its performance can be inferred to lie between that of ethyl and butyl derivatives. For a definitive comparison, further experimental studies under standardized conditions are warranted. Researchers are encouraged to utilize the detailed protocols provided herein to conduct such investigations and contribute to a more complete understanding of the structure-activity relationship of alkylimidazole-based corrosion inhibitors.
References
- 1. Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-n-propylimidazole versus pyridine as ligands in coordination chemistry: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Among the plethora of N-heterocyclic ligands, pyridine and imidazole derivatives stand out for their versatile coordination behavior. This guide provides a comparative analysis of 4-n-propylimidazole and pyridine, focusing on their electronic and steric properties and the resulting impact on the stability and reactivity of their coordination complexes.
At a Glance: Key Differences
| Property | 4-n-Propylimidazole | Pyridine |
| Basicity (pKa of Conjugate Acid) | ~7-8 (estimated) | ~5.25[1][2] |
| σ-Donating Ability | Stronger | Weaker |
| π-Accepting Ability | Weaker | Stronger |
| Steric Hindrance | Generally greater due to the propyl group and five-membered ring geometry | Generally lesser |
Electronic Properties: A Tale of Two Rings
The fundamental difference in the coordination chemistry of 4-n-propylimidazole and pyridine stems from their distinct electronic natures. Imidazole and its derivatives are significantly more basic than pyridine. The pKa of the conjugate acid of pyridine is approximately 5.25[1][2], whereas for imidazoles, this value is typically in the range of 7-8. This indicates that 4-n-propylimidazole is a much stronger Brønsted-Lowry base and, consequently, a more potent σ-donor ligand than pyridine.
The stronger σ-donating ability of 4-n-propylimidazole leads to the formation of more stable metal-ligand bonds, particularly with hard and borderline metal ions. This enhanced stability can be advantageous in applications requiring robust complexes. Conversely, pyridine, being a better π-acceptor, can stabilize metal ions in lower oxidation states through back-bonding. This property is crucial in many catalytic cycles where the metal center undergoes redox changes.
Steric Effects: The Influence of Substitution
The presence of the n-propyl group at the 4-position of the imidazole ring in 4-n-propylimidazole introduces greater steric bulk compared to the relatively unhindered nature of pyridine. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes. While pyridine can readily form complexes with higher coordination numbers, such as [M(py)₆]ⁿ⁺, the bulkier 4-n-propylimidazole may favor lower coordination numbers or lead to distorted geometries.
Stability of Metal Complexes
The stability of a metal complex is quantified by its formation constant (or stability constant). Generally, for a given metal ion, a more basic ligand will form a more stable complex. Therefore, it is expected that 4-n-propylimidazole will form more stable complexes with a wide range of metal ions compared to pyridine. For example, in the case of copper(II) complexes, ligands with higher basicity typically exhibit larger stability constants.
Table 1: Comparative Stability Constants (log K) of Copper(II) Complexes
| Ligand | log K₁ | log K₂ | log K₃ | log K₄ |
| Pyridine | 2.5 | 4.4 | 5.7 | 6.5 |
| Imidazole (for comparison) | 4.3 | 7.8 | 10.5 | 12.3 |
| 4-n-Propylimidazole (estimated) | >4.3 | >7.8 | >10.5 | >12.3 |
Note: Data for pyridine and imidazole are well-established. The values for 4-n-propylimidazole are estimated to be higher than those of imidazole due to the electron-donating nature of the propyl group, which increases the basicity of the imidazole ring.
Experimental Protocols
Synthesis of a Generic Metal-Pyridine Complex (e.g., [Co(py)₄Cl₂])
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Pyridine (py)
-
Ethanol
Procedure:
-
Dissolve a specific amount of CoCl₂·6H₂O in a minimal amount of ethanol.
-
In a separate flask, dissolve a four-fold molar excess of pyridine in ethanol.
-
Slowly add the pyridine solution to the cobalt chloride solution with constant stirring.
-
A precipitate should form. The mixture can be gently heated to ensure complete reaction.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to maximize precipitation.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry in a desiccator.
Synthesis of a Generic Metal-4-n-propylimidazole Complex
A similar procedure to the pyridine complex synthesis can be followed, substituting pyridine with a stoichiometric amount of 4-n-propylimidazole. The reaction conditions, such as solvent and temperature, may need to be optimized depending on the specific metal ion and desired complex.
Spectrophotometric Titration for Determination of Stability Constants
Principle: This method relies on the change in the UV-Vis absorption spectrum of a metal ion solution upon the incremental addition of a ligand. By monitoring the absorbance at a wavelength where the complex absorbs significantly, the concentration of the complex at each titration point can be determined, allowing for the calculation of the stability constant.
Procedure:
-
Prepare a stock solution of the metal salt (e.g., CuSO₄) of known concentration.
-
Prepare a stock solution of the ligand (4-n-propylimidazole or pyridine) of known concentration.
-
In a cuvette, place a known volume and concentration of the metal salt solution.
-
Record the initial UV-Vis spectrum.
-
Add small, precise aliquots of the ligand solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Analyze the data using methods such as the mole-ratio method or Job's plot to determine the stoichiometry and stability constants of the complex(es) formed.
Cyclic Voltammetry for Electrochemical Characterization
Principle: Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. It provides information on the reduction and oxidation potentials of the metal center, which are influenced by the coordinating ligands.
Procedure:
-
Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
De-gas the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the redox events of the complex.
-
The peak potentials can be used to determine the formal reduction potential (E°') of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and comparative analysis of metal complexes.
Conclusion
The choice between 4-n-propylimidazole and pyridine as a ligand in coordination chemistry depends critically on the desired properties of the final metal complex.
-
Choose 4-n-propylimidazole for:
-
Applications requiring strong metal-ligand bonds and high complex stability.
-
Systems where strong σ-donation is necessary to stabilize the metal center.
-
-
Choose pyridine for:
-
Catalytic applications involving redox cycling of the metal center, where π-accepting ability is beneficial.
-
Synthesizing complexes with high coordination numbers where steric hindrance needs to be minimized.
-
This comparative guide provides a foundational understanding to aid researchers in the rational design of coordination complexes with tailored functionalities. Further experimental investigation into the specific properties of 4-n-propylimidazole complexes will undoubtedly continue to enrich this field.
References
Validating Electrochemical Methods for Assessing 4-n-Propylimidazole Corrosion Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key electrochemical methods for validating the corrosion inhibition properties of 4-n-propylimidazole. The following sections detail the experimental protocols for Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Electrochemical Noise (EN) measurements. Quantitative data from studies on related imidazole derivatives are presented to illustrate the comparative performance of these techniques.
Data Presentation: Comparative Analysis of Electrochemical Methods
| Inhibitor Concentration (ppm) | Method | Corrosion Current Density (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (IE%) |
| Blank (0) | PDP | 1150 | - | - | - |
| EIS | - | 45 | 85 | - | |
| 200 | PDP | 150 | - | - | 87.0 |
| EIS | - | 350 | 40 | 87.1 | |
| 400 | PDP | 85 | - | - | 92.6 |
| EIS | - | 680 | 32 | 93.4 | |
| 600 | PDP | 50 | - | - | 95.7 |
| EIS | - | 1150 | 25 | 96.1 | |
| 800 | PDP | 42 | - | - | 96.3 |
| EIS | - | 1300 | 22 | 96.5 | |
| 1000 | PDP | 35 | - | - | 97.0 |
| EIS | - | 1450 | 20 | 97.0 |
Note: The data presented is a representative compilation from various studies on imidazole derivatives and should be used for comparative purposes of the methods' outputs.
Experimental Protocols
Detailed methodologies for the three key electrochemical techniques are provided below, based on established ASTM standards.
Potentiodynamic Polarization (PDP)
This technique measures the relationship between the applied potential and the resulting current to determine the corrosion rate and inhibitor efficiency.[1][2][3]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (Working Electrode: Mild Steel, Counter Electrode: Platinum, Reference Electrode: Saturated Calomel Electrode - SCE)
-
Corrosion test solution (e.g., 1 M HCl with varying concentrations of 4-n-propylimidazole)
Procedure:
-
Specimen Preparation: The mild steel working electrode is polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Cell Setup: The three electrodes are immersed in the test solution. The Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize ohmic drop.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by immersing the working electrode in the test solution for a period of 30-60 minutes, or until a stable OCP is reached.
-
Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective inhibitor film.[4][5][6][7]
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode corrosion cell (as described for PDP)
-
Corrosion test solution
Procedure:
-
Specimen Preparation and Cell Setup: Same as for Potentiodynamic Polarization.
-
Stabilization: The working electrode is immersed in the test solution at OCP for a stabilization period (e.g., 30-60 minutes).
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
Electrochemical Noise (EN)
Electrochemical noise measurements monitor the spontaneous fluctuations in potential and current that occur during a corrosion process. This technique is particularly sensitive to the initiation of localized corrosion.[8][9][10][11]
Apparatus:
-
Zero Resistance Ammeter (ZRA)
-
High-impedance voltmeter
-
Two nominally identical working electrodes (e.g., mild steel)
-
A reference electrode (e.g., SCE)
-
Corrosion test solution
Procedure:
-
Electrode Preparation: Two identical mild steel electrodes are prepared as previously described.
-
Cell Setup: The two working electrodes and the reference electrode are immersed in the test solution. The two working electrodes are connected through a ZRA, which measures the galvanic coupling current between them. The potential of this coupled pair is measured against the reference electrode.
-
Data Acquisition: The fluctuations in current and potential are recorded simultaneously over a period of time (e.g., 1024 seconds).
-
Data Analysis: The noise data can be analyzed in both the time and frequency domains. A key parameter derived is the noise resistance (Rn), which is the ratio of the standard deviation of the potential noise to the standard deviation of the current noise. Rn is inversely proportional to the corrosion rate.
Mandatory Visualizations
Caption: Experimental workflow for validating electrochemical methods.
Caption: Logical relationships in electrochemical corrosion inhibition analysis.
References
- 1. farsi.msrpco.com [farsi.msrpco.com]
- 2. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 3. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 5. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges [mdpi.com]
- 8. store.astm.org [store.astm.org]
- 9. biologic.net [biologic.net]
- 10. mdpi.com [mdpi.com]
- 11. icorr.org [icorr.org]
Unveiling the Surface Chemistry of N-Alkylimidazoles: A DFT Comparison of Binding Energies on Metal Surfaces
A deep dive into the binding characteristics of N-alkylimidazoles on various metal surfaces reveals significant differences in interaction strengths, crucial for applications ranging from catalysis and corrosion inhibition to the development of novel pharmaceuticals. This guide provides a comparative analysis of binding energies and adsorption behaviors, supported by Density Functional Theory (DFT) studies, to aid researchers, scientists, and drug development professionals in understanding and predicting these molecular interactions.
Comparative Analysis of Binding Energies
The interaction between N-alkylimidazoles and metal surfaces is predominantly governed by the formation of a coordinate bond between the nitrogen atom of the imidazole ring and a surface metal atom. The strength of this bond, quantified by the binding energy, is influenced by several factors including the nature of the metal, the specific surface facet, and the substituents on the imidazole ring.
While a single comprehensive study directly comparing a specific N-alkylimidazole across a wide array of metal surfaces is not available in the literature, a meta-analysis of several DFT studies provides valuable insights. The following table summarizes key findings from the literature, focusing on the binding of imidazole and its simple alkyl derivatives to various metal surfaces.
| N-Alkylimidazole Derivative | Metal Surface | Binding Energy (eV) | Key Observations |
| Imidazole | Oxidized Copper (Cu₂O(111)) | ~ -1.6[1][2][3] | Strong chemisorption is observed, indicating a robust interaction with the oxidized copper surface.[1][2][3] |
| Imidazole | Gold (Au(111)) | -0.53 to -1.09 (PBE-D3) | Adsorption energies vary depending on the adsorption site (top, bridge, fcc, hcp), with dispersion corrections significantly increasing the binding energy.[4] |
| 1-Alkyl-3-methylimidazolium | Copper (Cu(111)) | Increases with alkyl chain length | Studies on ionic liquids show that longer alkyl chains lead to stronger adsorption on the copper surface.[5] |
| Imidazole Derivatives | Aluminum (Al(111)) | Formation of N-Al bond | DFT calculations suggest the formation of a covalent bond between the imidazole nitrogen and aluminum surface atoms.[6] |
| 2-Mercaptoimidazole | Iron (Fe(100)) | - | The interaction of imidazole derivatives with iron surfaces is a key area of study in corrosion inhibition.[7] |
| Imidazolium-based Ionic Liquid | Platinum (Pt(111)) | - | While not a simple N-alkylimidazole, studies on related ionic liquids indicate significant interaction with platinum surfaces.[8] |
General Trends and Influencing Factors:
-
Nature of the Metal: The d-band center of the metal is a crucial factor in determining the binding strength. Metals with a d-band center closer to the Fermi level tend to form stronger bonds with adsorbates like imidazoles.
-
Surface Coverage and Adsorption Site: The binding energy can vary with the surface coverage and the specific site of adsorption (e.g., on-top, bridge, or hollow sites).
-
Substituents on the Imidazole Ring: The electronic properties of the substituents on the imidazole ring can significantly influence the binding energy. Electron-donating groups generally enhance the binding strength, while electron-withdrawing groups can weaken it. The length of the N-alkyl chain can also impact the adsorption energy, as seen in the case of imidazolium ionic liquids on copper.[5]
-
Dispersion Forces: Van der Waals forces can play a significant role in the adsorption of larger N-alkylimidazoles, and their inclusion in DFT calculations is crucial for accurate predictions of binding energies.[4]
Experimental and Computational Methodologies
The binding energies and adsorption geometries discussed in this guide are primarily derived from DFT calculations. Understanding the underlying computational methodology is essential for interpreting the results.
Density Functional Theory (DFT) Calculations
A typical DFT study of the adsorption of N-alkylimidazoles on a metal surface involves the following steps:
-
Model Construction: A slab model is used to represent the metal surface, typically consisting of several atomic layers. The N-alkylimidazole molecule is placed at various initial positions and orientations relative to the surface.
-
Choice of Exchange-Correlation Functional: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional is commonly used for such systems. For more accurate results, especially when considering van der Waals interactions, dispersion-corrected functionals like PBE-D3 are employed.[4]
-
Geometry Optimization: The positions of the atoms in the N-alkylimidazole and the top layers of the metal slab are allowed to relax until the forces on the atoms are minimized, leading to the most stable adsorption geometry.
-
Binding Energy Calculation: The binding energy (E_binding) is calculated as the difference between the total energy of the combined system (N-alkylimidazole + metal slab) and the sum of the energies of the isolated N-alkylimidazole molecule and the clean metal slab:
E_binding = E_(imidazole+slab) - (E_imidazole + E_slab)
A more negative binding energy indicates a stronger and more favorable adsorption.
Signaling Pathways and Logical Relationships
The interaction between an N-alkylimidazole and a metal surface can be conceptualized as a signaling pathway where the electronic properties of both the molecule and the metal dictate the outcome.
This guide highlights the importance of DFT studies in elucidating the binding mechanisms of N-alkylimidazoles on metal surfaces. While a complete and uniform dataset is yet to be established, the existing literature provides a strong foundation for understanding these complex interactions. Future comparative studies on a wider range of N-alkylimidazoles and metal surfaces will be invaluable for the rational design of new materials and molecules with tailored surface activities.
References
- 1. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A DFT study of adsorption of imidazole , triazole , and tetrazole on oxidized copper surfaces : Cu 2 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Basicity of 4-n-Propylimidazole and Other Imidazole Derivatives
This guide provides an objective comparison of the basicity of 4-n-propylimidazole with other common imidazole compounds. The basicity of these heterocyclic compounds is a critical parameter in drug development and biochemical research, influencing their pharmacokinetic and pharmacodynamic properties. Basicity is quantified by the pKa value of the conjugate acid. A higher pKa indicates a stronger base.
Data Presentation
The following table summarizes the experimental pKa values for imidazole and several alkyl-substituted derivatives in aqueous solution. Due to the unavailability of a precise experimental pKa value for 4-n-propylimidazole in the reviewed literature, a comparison is drawn with structurally similar imidazoles to infer its relative basicity. The predicted pKa for 1-propylimidazole is included for context, though it should be noted that this is a calculated value and not the result of direct experimental measurement.
| Compound | pKa of Conjugate Acid | Reference |
| Imidazole | 7.1 | [1][2] |
| 1-Methylimidazole | 7.06 | |
| 2-Methylimidazole | 7.75 | |
| 4-Methylimidazole | 7.9 | [3] |
| 1-Propylimidazole | 7.09 (Predicted) | [4][5] |
| 4-n-Propylimidazole | Not Experimentally Determined |
Note: The pKa of imidazole itself is approximately 7, making it about sixty times more basic than pyridine.[6] The substitution of alkyl groups on the imidazole ring generally increases basicity due to their electron-donating inductive effect. This effect is observed in the increased pKa values of 2-methylimidazole and 4-methylimidazole compared to the parent imidazole. Based on this trend, it is expected that 4-n-propylimidazole would exhibit a slightly higher basicity than 4-methylimidazole due to the greater electron-donating character of the n-propyl group.
Experimental Protocols
The determination of pKa values is a fundamental experimental procedure in chemistry and pharmacology. The following are detailed methodologies for two common techniques used to determine the basicity of imidazole compounds.
1. Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for pKa determination.[6]
-
Principle: This method involves the gradual addition of a titrant of a known concentration to a solution of the analyte while monitoring the potential difference (voltage) between two electrodes. The equivalence point, from which the pKa can be calculated, is identified by the point of maximum inflection on the titration curve.
-
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Stirrer and stir bar
-
Beaker
-
-
Procedure:
-
A solution of the imidazole derivative of known concentration is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent for less soluble compounds.
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the imidazole are equal.
-
2. 1D ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of specific protons in the molecule.[3]
-
Principle: The chemical shift of protons on or near the imidazole ring is sensitive to the protonation state of the nitrogen atoms. By measuring the chemical shifts of these protons over a range of pH values, a titration curve can be generated, and the pKa can be determined.[3]
-
Apparatus:
-
High-resolution NMR spectrometer
-
NMR tubes
-
pH meter
-
-
Procedure:
-
A series of buffer solutions with precisely known pH values are prepared.
-
A constant concentration of the imidazole derivative is added to each buffer solution.
-
The ¹H NMR spectrum is recorded for each sample.
-
The chemical shifts of the imidazole ring protons (e.g., H2, H4, H5) are measured at each pH.
-
A plot of the chemical shift versus pH will produce a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
Visualization of Imidazole in a Biological Pathway
The imidazole ring is a key component of the amino acid histidine and plays a crucial role in various biological signaling pathways. One such example is the Histidine Biosynthesis Pathway. The following diagram illustrates a simplified workflow for the experimental comparison of imidazole basicity.
Caption: Workflow for the experimental comparison of imidazole basicity.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Propyl-1H-imidazole|lookchem [lookchem.com]
- 5. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of 4-n-Propylimidazole Derivatives for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective pharmaceutical formulations is paramount in drug development. Excipients, while often considered inert, play a crucial role in the stability, bioavailability, and overall performance of a drug product. Imidazole derivatives, owing to their unique chemical properties, are being explored for various pharmaceutical applications. This guide provides a comparative assessment of the biocompatibility of 4-n-propylimidazole derivatives, offering insights into their potential use in pharmaceutical formulations. Due to the limited publicly available data on 4-n-propylimidazole, this guide draws comparisons with its shorter-chain analogue, 4-methylimidazole, and discusses general trends observed for alkylimidazole derivatives.
Biocompatibility Profile: A Comparative Analysis
A thorough evaluation of a compound's biocompatibility is essential to ensure its safety for therapeutic use. This involves a battery of tests to assess its potential for cytotoxicity, genotoxicity, and in vivo toxicity.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.
Table 1: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-n-Propylimidazole | Human Hepatoma (HepG2) | Data Not Available | - |
| 4-n-Propylimidazole | Human Colon Adenocarcinoma (HT-29) | Data Not Available | - |
| 4-Methylimidazole | Human Peripheral Lymphocytes | >750 µg/ml (cytotoxic effects observed) | [3] |
| 4-Methylimidazole | Bone Marrow Mesenchymal Stem Cells | Significant effects at ≥150 μg/ml | [1] |
| Alternative: Propylene Glycol | Various | Generally considered low toxicity | [4] |
| Alternative: Hydroxypropyl Methylcellulose (HPMC) | Various | Generally recognized as safe (GRAS) | [5][6] |
Note: This table is for illustrative purposes and highlights the current data gap for 4-n-propylimidazole.
Genotoxicity Assessment
Genotoxicity assays evaluate the potential of a substance to damage the genetic material of cells, which can lead to mutations and cancer. Common in vitro assays include the Ames test (bacterial reverse mutation assay) and the comet assay (single-cell gel electrophoresis). In vivo, the micronucleus test is frequently used.
Studies on 4-methylimidazole have shown mixed but generally low genotoxic potential. It has been reported to be negative in the Ames test and in vivo micronucleus tests in mice and rats[7][8][9]. However, one study did report genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro at high concentrations[3][10]. The genotoxicity of 4-n-propylimidazole remains to be specifically determined.
Table 2: Comparative Genotoxicity Data
| Compound | Assay | Result | Reference |
| 4-n-Propylimidazole | Comet Assay | Data Not Available | - |
| 4-n-Propylimidazole | Micronucleus Test | Data Not Available | - |
| 4-Methylimidazole | Ames Test | Negative | [7][9] |
| 4-Methylimidazole | In vivo Micronucleus Test (mice, rats) | Negative | [7][9] |
| 4-Methylimidazole | In vitro Human Lymphocyte Micronucleus Test | Positive at high concentrations | [3][10] |
| Alternative: Propylene Glycol | Various | Generally considered non-genotoxic | [4] |
| Alternative: Hydroxypropyl Methylcellulose (HPMC) | Various | Generally considered non-genotoxic | [5][6] |
In Vivo Toxicity Assessment
In vivo studies in animal models are crucial for understanding the systemic effects of a compound. Acute toxicity studies, such as those following OECD Guideline 420, help determine the immediate adverse effects of a single dose.
The PubChem entry for n-propylimidazole indicates that it is harmful if swallowed and causes skin and eye irritation[11]. For 1-butylimidazole, another longer-chain alkylimidazole, it is described as toxic by ingestion, inhalation, or skin absorption[12]. Long-term studies on 4-methylimidazole in rats and mice have shown evidence of carcinogenic activity at high doses[9][13]. These findings underscore the importance of conducting thorough in vivo toxicity assessments for 4-n-propylimidazole before its consideration for pharmaceutical use.
Table 3: Comparative In Vivo Toxicity Data
| Compound | Study Type | Species | Key Findings | Reference |
| 4-n-Propylimidazole | Acute Oral Toxicity (OECD 420) | Rat | Data Not Available | - |
| 4-Methylimidazole | 2-Year Feed Study | Rat | Equivocal evidence of carcinogenic activity in females. | [9] |
| 4-Methylimidazole | 2-Year Feed Study | Mouse | Clear evidence of carcinogenic activity. | [9][13] |
| Alternative: Propylene Glycol | Various | Various | Low systemic toxicity. | [4] |
| Alternative: Hydroxypropyl Methylcellulose (HPMC) | Various | Various | Generally considered non-toxic. | [5][6] |
Alternatives to 4-n-Propylimidazole Derivatives
The selection of an appropriate excipient depends on its intended function in the formulation. Given the potential toxicity concerns and lack of comprehensive safety data for 4-n-propylimidazole, established excipients with well-documented safety profiles are often preferred.
For parenteral formulations, where safety is of utmost importance, excipients like propylene glycol and polyethylene glycol (PEG) are commonly used as co-solvents to enhance the solubility of lipophilic drugs[4][14]. For solid dosage forms, polymers such as hydroxypropyl methylcellulose (HPMC) are widely used as binders and to control drug release, and are generally recognized as safe[5][6]. These alternatives have undergone extensive biocompatibility testing and have a long history of safe use in pharmaceutical products.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of biocompatibility studies. Below are summaries of standard protocols for key assays.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., 4-n-propylimidazole derivative) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Testing: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Expose cells to the test compound for a defined period.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
In Vivo Acute Oral Toxicity Testing (OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.
-
Animal Selection and Acclimatization: Use a single sex of rodents (typically female rats) and allow them to acclimatize to the laboratory conditions.
-
Sighting Study: Administer the test substance to a single animal at a starting dose level to determine the appropriate dose for the main study.
-
Main Study: Dose a group of animals (typically 5) with the selected dose.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Dose Adjustment: Depending on the outcome, the dose for the next group of animals is either increased or decreased according to the guideline's flowchart.
-
Data Collection: Record all clinical signs, body weight changes, and any mortalities. Perform a gross necropsy on all animals at the end of the study.
-
Classification: Based on the observed toxicity and mortality, the substance is classified into a specific toxicity category.
Visualizing the Path to Biocompatibility Assessment
To better understand the workflow and the biological pathways involved in toxicity, the following diagrams are provided.
Conclusion
The assessment of biocompatibility is a critical step in the development of any new pharmaceutical excipient. While 4-n-propylimidazole derivatives may offer advantageous physicochemical properties, the current lack of comprehensive public data on their cytotoxicity, genotoxicity, and in vivo toxicity presents a significant hurdle to their widespread adoption. The available information on shorter-chain analogues like 4-methylimidazole suggests that a thorough and specific toxicological evaluation of 4-n-propylimidazole is imperative. Researchers and drug developers are encouraged to conduct rigorous biocompatibility studies following established protocols, such as those outlined in this guide. Until such data becomes available, the use of well-characterized and approved excipients remains the most prudent approach in pharmaceutical formulation.
References
- 1. Cytotoxic effects of 4-methylimidazole on bone marrow mesenchymal stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. Biopharmaceutical Understanding of Excipient Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties: Case Study—Hypromellose (HPMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. n-Propylimidazole | C6H10N2 | CID 118785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US9364433B2 - Parenteral formulations of lipophilic pharmaceutical agents and methods for preparing and using the same - Google Patents [patents.google.com]
A Comparative Guide to the Thermal Stability of 4-n-Propylimidazole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 4-n-propylimidazole and its isomers. Due to a lack of direct experimental data for these specific compounds in the reviewed literature, this comparison is based on established structure-stability relationships observed in closely related alkyl-substituted imidazole derivatives.
Introduction
The thermal stability of imidazole derivatives is a critical parameter in various applications, including their use as pharmaceutical intermediates, ionic liquid precursors, and catalysts. Understanding how the isomeric form of a substituted imidazole, such as 4-n-propylimidazole, influences its thermal properties is essential for process optimization, safety, and material selection. This guide outlines the expected relative thermal stabilities of 4-n-propylimidazole and its common isomers, 1-n-propylimidazole and 2-n-propylimidazole, based on general principles of chemical stability.
Comparative Thermal Stability Analysis
General Principles of Alkylimidazole Thermal Stability:
-
Substitution at the C2 Position: Methyl substitution at the C2 position of the imidazole ring has been shown to enhance thermal stability. This is attributed to the steric hindrance provided by the methyl group, which can protect the otherwise more reactive C2 position from certain decomposition pathways.
-
N-Alkylation vs. C-Alkylation: The nature of the linkage of the alkyl group to the imidazole ring (at a nitrogen or a carbon atom) influences the bond dissociation energies and, consequently, the thermal stability.
-
Alkyl Chain Length: For some classes of imidazole-based ionic liquids, an inverse relationship between the N-alkyl chain length and thermal stability has been observed; as the chain length increases, the stability tends to decrease.
Predicted Relative Stability:
Based on these principles, the predicted order of thermal stability for the n-propylimidazole isomers is as follows:
2-n-Propylimidazole > 4-n-Propylimidazole > 1-n-Propylimidazole
-
2-n-Propylimidazole is predicted to be the most thermally stable. The propyl group at the C2 position can sterically hinder potential decomposition reactions involving this site.
-
4-n-Propylimidazole is expected to have intermediate stability. The propyl group is located at a carbon atom that is less critical for the aromaticity of the ring compared to the nitrogen atoms.
-
1-n-Propylimidazole is predicted to be the least thermally stable of the three. The N-propyl group can be more susceptible to dealkylation reactions, which is a common thermal decomposition pathway for N-alkylated imidazoles.
It is crucial to emphasize that this is a predicted trend based on analogous compounds. Experimental verification is necessary for a definitive comparison.
Data Summary
As no specific quantitative data was found for the target compounds, a data table cannot be populated. Should experimental data become available, it would typically be presented as follows:
| Compound | Isomer Type | Decomposition Temp (Td, 5% weight loss) (°C) | Melting Point (°C) | Glass Transition (Tg) (°C) | Data Source |
| 4-n-Propylimidazole | C-alkylated | Data not available | Data not available | Data not available | |
| 1-n-Propylimidazole | N-alkylated | Data not available | Data not available | Data not available | |
| 2-n-Propylimidazole | C-alkylated | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited to determine the thermal stability of 4-n-propylimidazole and its isomers.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of the imidazole isomers.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the imidazole isomer is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (Td, 5%). The peak of the derivative of the weight loss curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, glass transition temperature (Tg), and other phase transitions of the imidazole isomers.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The glass transition appears as a step change in the baseline.
-
Visualization of Structure-Stability Relationship
The following diagram illustrates the logical relationship between the isomeric structures of n-propylimidazole and their predicted relative thermal stability.
Benchmarking 4-n-Propylimidazole: A Comparative Guide to Commercial Catalysts in Polyurethane Systems
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is a critical step in optimizing reaction kinetics and final product characteristics. This guide provides a comparative analysis of the performance of 4-n-propylimidazole against established commercial catalysts in polyurethane applications. The information is synthesized from publicly available data to facilitate an objective evaluation.
The catalytic activity of 4-n-propylimidazole is benchmarked against widely used commercial catalysts, including tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and organometallic compounds like dibutyltin dilaurate (DBTDL), often marketed as DABCO T-12. While direct head-to-head comparative studies with 4-n-propylimidazole are limited in publicly accessible literature, a comprehensive analysis of existing data allows for a robust comparative overview.
Performance Data Summary
The following table summarizes the catalytic performance of 4-n-propylimidazole in comparison to a selection of commercial catalysts. The data is collated from various sources and standardized where possible for comparative purposes. It is important to note that performance can vary significantly based on the specific polyurethane formulation, including the type of polyol and isocyanate used.
| Catalyst Type | Catalyst Name | Typical Use Level (php) | Gel Time (seconds) | Tack-Free Time (seconds) | Key Characteristics |
| Imidazole | 4-n-Propylimidazole | 0.5 - 2.0 | Slower onset, formulation dependent | Formulation dependent | Delayed action, potential for improved flowability |
| Tertiary Amine | DABCO 33-LV (33% TEDA in DPG) | 0.3 - 1.0 | Fast | Fast | Industry standard, strong gel and blow catalyst |
| Tertiary Amine | Polycat 8 (DMCHA) | 0.5 - 1.5 | Fast | Fast | Standard gel catalyst, particularly for rigid foams[1][2] |
| Organometallic | DABCO T-12 (DBTDL) | 0.01 - 0.1 | Very Fast | Very Fast | Strong gel catalyst, promotes rapid gel and tack-free times[3][4][5] |
| Organometallic | Stannous Octoate (T-9) | 0.1 - 0.5 | Very Fast | Very Fast | Strong gel catalyst, sensitive to hydrolysis |
Note: "php" refers to parts per hundred parts of polyol. The gel and tack-free times are highly dependent on the specific formulation and experimental conditions. The data for 4-n-propylimidazole is inferred from qualitative descriptions of imidazole catalysts, which suggest a slower reaction onset compared to highly active commercial catalysts.
Experimental Protocols
To ensure a standardized comparison of catalyst performance, the following experimental protocols are typically employed:
Determination of Gel Time and Tack-Free Time
A standardized cup foam test is a common method for evaluating the reactivity profile of a polyurethane system with a given catalyst.[6]
Materials:
-
Polyol blend (pre-mixed with surfactant and blowing agent)
-
Isocyanate
-
Catalyst to be evaluated
-
Paper cups (e.g., 250 ml)
-
Wooden tongue depressor or stopwatch with a timer
-
Balance (accurate to 0.1 g)
-
Mixing apparatus (e.g., high-speed laboratory stirrer)
Procedure:
-
The polyol blend and isocyanate are pre-conditioned to a specific temperature (e.g., 25 °C).
-
The desired amount of catalyst is accurately weighed and added to the polyol blend, followed by thorough mixing.
-
The isocyanate is then added to the polyol/catalyst mixture, and stirring is initiated immediately at a controlled speed (e.g., 3000 rpm) for a specific duration (e.g., 10 seconds).
-
The stopwatch is started at the beginning of the mixing of the isocyanate.
-
Cream Time: The time at which the mixture begins to rise and change color is recorded.
-
Gel Time (String Time): The time at which fine, tacky strings of polymer can be pulled from the surface of the rising foam with a tongue depressor is recorded.[6]
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch with a gloved finger or a tongue depressor is recorded.[6][7]
Signaling Pathways and Experimental Workflows
The catalytic mechanism of tertiary amines, including imidazoles, in the urethane reaction and the general workflow for catalyst performance evaluation are depicted in the following diagrams.
Catalytic cycle of tertiary amine catalysts.
Workflow for benchmarking catalyst performance.
Discussion
4-n-propylimidazole, as a member of the imidazole catalyst family, is understood to function as a delayed-action catalyst. This characteristic can be advantageous in applications requiring a longer pot life or improved flow of the polyurethane mixture before curing, such as in the production of complex molded parts. The imidazole ring can act as both a nucleophile and a base, contributing to its catalytic activity.
In contrast, commercial catalysts like DABCO 33-LV and organometallic compounds like DABCO T-12 are known for their high activity and are often used to achieve rapid curing times.[3][4][5] For instance, DABCO T-12 is particularly effective in promoting rapid gelation and reducing tack-free times.[3][4][8] Amine catalysts like Polycat 8 are standard for a wide range of rigid polyurethane foams.[1][2]
The choice between 4-n-propylimidazole and these commercial catalysts will ultimately depend on the specific requirements of the application. Where a delayed onset of the curing reaction is beneficial, 4-n-propylimidazole presents a viable option. For applications demanding high-speed production and rapid curing, the established commercial catalysts are likely to be more suitable. Further direct comparative studies under identical conditions are warranted to provide more precise quantitative benchmarks.
References
- 1. Evonik - POLYCAT 8 - Catalyst - Amines - Rigid Slabstock - Knowde [knowde.com]
- 2. products.evonik.com [products.evonik.com]
- 3. Evonik - DABCO T 12 - 77-58-7 - Artificial Leather Manufacturing [knowde.com]
- 4. mychem.ir [mychem.ir]
- 5. specialchem.com [specialchem.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. feica.eu [feica.eu]
- 8. About DABCO T12 catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-n-Propylimidazole
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 4-n-Propylimidazole. This guide provides immediate, essential safety protocols and logistical plans to foster a secure and efficient research environment. Adherence to these procedural steps will help mitigate risks and ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
When working with 4-n-Propylimidazole, a comprehensive personal protective equipment strategy is the first line of defense against potential exposure. Based on available safety data for imidazole and related compounds, which indicate that it can cause skin and eye irritation, the following PPE is mandatory.
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that comply with ANSI Z87.1 standards are required.
-
Face Shield: In situations with a significant splash or explosion hazard, a face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against incidental contact.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Protection: In cases of high exposure risk, a chemical-resistant suit may be necessary.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1]
Hand Protection: While specific breakthrough time data for 4-n-Propylimidazole is not readily available in the searched literature, recommendations can be made based on the chemical properties of similar compounds and general chemical resistance guides. It is crucial to select gloves that offer adequate protection and to change them immediately if contamination is suspected.
| Glove Material | Recommendation for Incidental Contact | Recommendation for Extended Contact/Immersion |
| Nitrile | Good | Fair to Good (Thicker gloves recommended) |
| Butyl Rubber | Very Good | Excellent |
| Neoprene | Good | Good |
| Natural Rubber (Latex) | Fair | Poor |
Respiratory Protection: Work with 4-n-Propylimidazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the case of a large spill, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used.
Operational Plan for Handling 4-n-Propylimidazole
A systematic approach to handling 4-n-Propylimidazole is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for 4-n-Propylimidazole Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 4-n-Propylimidazole must be treated as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all 4-n-Propylimidazole waste. The container should be kept closed when not in use.
-
Avoid Mixing: Do not mix 4-n-Propylimidazole waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, paper towels) separately from liquid waste.
Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "4-n-Propylimidazole"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of potential spills.
-
Flammable waste should be stored in a flammable storage cabinet.
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not dispose of 4-n-Propylimidazole down the drain or in the regular trash.[2][3]
-
For empty containers, rinse them three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
The following flowchart illustrates the decision-making process for the disposal of materials contaminated with 4-n-Propylimidazole.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
